2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Description
BenchChem offers high-quality 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZQBDMIRUNSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388132 | |
| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693824-68-9 | |
| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid chemical properties
An In-Depth Technical Guide to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: Properties, Synthesis, and Applications
Introduction: The Significance of the Piperazinone Scaffold
The six-membered nitrogen-containing heterocycle, piperazine, is a cornerstone in modern medicinal chemistry. Its prevalence stems from an ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] The piperazine scaffold is widely regarded as a "privileged structure" in drug discovery, found in numerous marketed drugs across major therapeutic classes, including treatments for CNS disorders, cancer, and infectious diseases.[2][3][4]
This guide focuses on a specific derivative, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid , a molecule that combines the piperazinone core with a benzyl group and an acetic acid moiety. These features make it a compound of significant interest for researchers and drug development professionals. The N-benzyl group can modulate lipophilicity and introduce potential aromatic interactions, while the acetic acid group provides a handle for further derivatization or can act as a key pharmacophoric element, interacting with biological targets. This document provides a comprehensive overview of its chemical properties, a proposed synthetic strategy grounded in established methodologies, and its potential within the broader context of pharmaceutical research.
Section 1: Chemical Identity and Physicochemical Properties
The precise characterization of a molecule is foundational to its application. 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a chiral molecule containing a substituted piperazin-2-one ring.
Chemical Structure
The structure consists of a piperazine ring with a ketone at the 3-position, a benzyl group on the nitrogen at the 1-position, and an acetic acid substituent at the 2-position.
Caption: Chemical Structure of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Physicochemical Data Summary
Experimental data for this specific compound is not widely published. The following table consolidates available information from chemical suppliers and provides context from closely related piperazinone structures.[5]
| Property | Value | Source / Notes |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [5] |
| Molecular Weight | 248.28 g/mol | [5] |
| CAS Number | Not assigned (NULL) | [5] |
| Appearance | Likely a solid | Inferred from related compounds like (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, which is a powder.[6] |
| Purity | ≥98% | Data from a commercial supplier for the (R)-enantiomer.[5] |
| Melting Point | Not available | For comparison, the related diketopiperazine derivative has a melting point of 270-272 °C.[6] |
| Solubility | Not available | The carboxylic acid moiety suggests potential solubility in aqueous base and polar organic solvents like methanol or DMSO. The related compound 1,2-Benzisoxazole-3-acetic acid is soluble in methanol.[7] |
| Stereochemistry | Chiral center at C2 | Exists as (R) and (S) enantiomers. The properties of enantiomers may differ in chiral environments. |
Section 2: Synthesis and Characterization
While a specific, validated protocol for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is not publicly available, a logical synthetic route can be designed based on established methods for creating substituted piperazines and piperazinones.[8][9][10]
Proposed Retrosynthetic Analysis
The causality behind a synthetic plan involves disconnecting the target molecule into simpler, commercially available starting materials. A plausible retrosynthesis disconnects the N-benzyl bond and the C-C bond of the acetic acid side chain, suggesting a piperazinone core as a key intermediate.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a conceptual workflow. Researchers must optimize conditions such as solvent, temperature, and reaction time based on laboratory findings.
Step 1: Synthesis of Piperazin-2-one (Precursor Synthesis)
-
Rationale: The piperazinone core is the foundational scaffold. A common method involves the cyclization of ethylenediamine with an α-haloacetyl halide, such as chloroacetyl chloride. One amine must be protected to prevent polymerization and favor intramolecular cyclization.
-
Methodology:
-
Protect one nitrogen of ethylenediamine using a suitable protecting group (e.g., Boc or Cbz).
-
React the mono-protected ethylenediamine with ethyl bromoacetate in a polar aprotic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., diisopropylethylamine) to form the linear precursor.
-
Induce intramolecular cyclization by heating, often with a stronger base, to form the N-protected piperazin-2-one.
-
Deprotect the nitrogen to yield the piperazin-2-one core.
-
Step 2: N-Alkylation with a Benzyl Group
-
Rationale: To introduce the benzyl group at the N1 position. This is a standard nucleophilic substitution (Sₙ2) reaction where the secondary amine of the piperazinone attacks the electrophilic carbon of a benzyl halide.[10]
-
Methodology:
-
Dissolve the piperazin-2-one precursor in a suitable solvent like DMF or acetonitrile.
-
Add a base (e.g., K₂CO₃ or NaH) to deprotonate the N1 nitrogen, increasing its nucleophilicity.
-
Add benzyl bromide or benzyl chloride dropwise to the solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography. This yields 1-benzylpiperazin-2-one.[11]
-
Step 3: C-Alkylation to Introduce the Acetic Acid Moiety
-
Rationale: This is the most challenging step, involving the formation of a C-C bond at the C2 position, which is α to both a nitrogen and a carbonyl. This requires the formation of an enolate or equivalent nucleophile.
-
Methodology:
-
Dissolve 1-benzylpiperazin-2-one in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -78 °C) to control reactivity.
-
Add a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), dropwise to generate the enolate at the C2 position.
-
After stirring for a short period, add an electrophile like tert-butyl bromoacetate. The tert-butyl ester is used as a protecting group for the carboxylic acid, as it is robust to many reaction conditions but can be easily removed later.
-
Allow the reaction to slowly warm to room temperature and quench with a saturated ammonium chloride solution.
-
Extract the product and purify by chromatography.
-
Step 4: Hydrolysis of the Ester
-
Rationale: The final step is the deprotection of the tert-butyl ester to reveal the target carboxylic acid. Acid-catalyzed hydrolysis is effective for this purpose.
-
Methodology:
-
Dissolve the ester from the previous step in a solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), at room temperature.
-
Stir for several hours until LC-MS analysis confirms the complete conversion to the acid.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. Further purification may be achieved by recrystallization or preparative HPLC.
-
Characterization Workflow
A self-validating protocol requires rigorous characterization at each step.
Caption: Standard workflow for purification and structural validation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Key signals would include the aromatic protons of the benzyl group, the benzylic CH₂ protons, the diastereotopic protons of the piperazinone ring, and the CH₂ of the acetic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₃H₁₆N₂O₃).[12]
-
Infrared (IR) Spectroscopy: FTIR would identify key functional groups, showing characteristic stretches for the amide carbonyl (C=O) around 1650 cm⁻¹, the carboxylic acid carbonyl (C=O) around 1710 cm⁻¹, and the broad O-H stretch of the carboxylic acid.
Section 3: Reactivity, Applications, and Future Directions
Chemical Reactivity
The molecule possesses three key functional groups that dictate its reactivity:
-
Tertiary Amine (N1): While part of an amide, the N-benzyl nitrogen can still participate in reactions depending on the conditions, though it is significantly less basic than a typical tertiary amine.
-
Carboxylic Acid: This group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This makes it an excellent synthetic handle for linking the molecule to other scaffolds or for creating a library of analogs for structure-activity relationship (SAR) studies.
-
Lactam (Amide): The cyclic amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The α-carbon (C2) can be deprotonated to form an enolate, allowing for further functionalization as described in the synthesis.
Potential Applications in Drug Discovery
Given that the piperazine and piperazinone cores are privileged scaffolds, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a valuable building block for pharmaceutical research.[1][2]
-
CNS-Active Agents: Many piperazine derivatives exhibit activity at central nervous system targets.[13] The structural features of this compound could be tailored to interact with neurotransmitter receptors or transporters.
-
Oncology: The piperazine ring is a key component of numerous kinase inhibitors used in cancer therapy, where it often serves as a linker or solubilizing group that fits into ATP-binding pockets.[1] This molecule could serve as a fragment or starting point for developing new kinase inhibitors.
-
Antiviral Agents: Some complex piperazine derivatives have been investigated as potential inhibitors of viral enzymes, such as reverse transcriptase.[14]
The molecule's chirality is also critical. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The ability to synthesize enantiomerically pure versions of this compound is therefore of high importance.[8]
Conclusion
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid represents a molecule of high potential for chemical and pharmaceutical research. While detailed experimental data remains sparse in the public domain, its identity is established, and its synthesis is achievable through logical, well-precedented organic chemistry transformations. Its structure, combining the privileged piperazinone core with versatile functional handles, makes it an attractive starting point for the design and synthesis of new chemical entities targeting a wide range of diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their discovery programs.
References
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PubChem. Benzyl (3-oxo-1-piperazinyl)acetate. National Center for Biotechnology Information. Available from: [Link]
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Pharmaffiliates. 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic Acid. Available from: [Link]
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PubChem. 1-Benzyl-3-oxopiperazine. National Center for Biotechnology Information. Available from: [Link]
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Våbenø, J., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2020. Available from: [Link]
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An In-depth Technical Guide to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic Acid Structural Analogs: Synthesis, Biological Evaluation, and Mechanistic Insights
Introduction: The Piperazinone Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for modulation of solubility, lipophilicity, and target engagement.[1][2] A key derivative, the piperazin-2-one core, has emerged as a "privileged structure" due to its conformational rigidity and ability to present substituents in a well-defined spatial orientation, making it an attractive starting point for the design of novel therapeutic agents. This guide focuses on the structural analogs of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, a compound that combines the piperazinone core with a benzyl group and an acetic acid moiety, offering multiple points for structural diversification to explore a wide range of biological activities.
This technical guide will provide a comprehensive overview of the synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid and its analogs, delve into their biological evaluation with a focus on anticancer and neuroprotective activities, and elucidate the underlying mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols.
I. Synthetic Strategies for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic Acid and its Analogs
The synthesis of the target compound and its analogs can be approached through a modular strategy, allowing for the introduction of diversity at three key positions: the N-1 benzyl group, the C-2 acetic acid side chain, and the piperazinone ring itself. A general and efficient synthetic route is outlined below, followed by a detailed, step-by-step protocol.
A. Retrosynthetic Analysis and General Approach
A logical retrosynthetic approach to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (I) involves the disconnection of the N-benzyl bond and the acetic acid side chain. This leads to the key intermediate, a piperazin-2-one ring (III), which can be synthesized from readily available starting materials such as ethylenediamine and a suitable C2-synthon. The acetic acid moiety can be introduced via N-alkylation of the piperazinone intermediate with an appropriate haloacetate ester, followed by hydrolysis. The benzyl group can be installed via N-benzylation of the resulting piperazinyl acetic acid ester.
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In Silico Target Prediction of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: A Technical Guide for Drug Discovery Professionals
Abstract
Introduction: The Challenge of Target Deconvolution
The journey of a drug from concept to clinic is fraught with challenges, with one of the earliest and most pivotal being the identification of its biological target(s). For novel chemical entities (NCEs) like 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, which lacks extensive biological characterization, in silico target prediction serves as a powerful and cost-effective starting point.[1][2] These computational methods harness the vast repository of known ligand-target interactions and protein structures to predict the likely binding partners of a query molecule.[1]
The piperazine scaffold, a core component of our query molecule, is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds with diverse therapeutic applications.[3] This promiscuity, while promising, also underscores the necessity of a systematic approach to pinpoint its specific molecular targets. This guide will detail a workflow that integrates ligand-based similarity searching, pharmacophore modeling, and reverse docking to build a convergence of evidence towards a prioritized list of potential targets.
The Strategic Workflow: A Multi-Pronged Approach
Our predictive strategy is built on the principle of methodological triangulation. By employing multiple, independent in silico techniques, we can increase the confidence in our predictions. If different methods, relying on distinct algorithms and data sources, converge on the same set of targets, the likelihood of these being biologically relevant is significantly enhanced.
Figure 1: A multi-pronged in-silico target prediction workflow.
Phase 1: Ligand Preparation - The Foundation of Prediction
The quality of our input structure directly dictates the reliability of our predictions. Therefore, meticulous preparation of the 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid structure is a non-negotiable first step.
Obtaining the Canonical Representation
First, we must obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for our molecule. This standardized 2D representation ensures consistency across different platforms.
Protocol 1: Canonical SMILES Generation
-
Input: The chemical name "2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid".
-
Tool: A chemical drawing tool such as MarvinSketch or the online PubChem Sketcher.
-
Procedure: a. Draw the chemical structure. b. Use the tool's functionality to generate the canonical SMILES string.
-
Output: A standardized SMILES string. For our query molecule, a likely SMILES representation is O=C(O)CN1CCN(CC2=CC=CC=C2)C(=O)C1.
3D Conformer Generation and Energy Minimization
For structure-based and 3D ligand-based methods, a low-energy, three-dimensional conformation of the molecule is essential.
Protocol 2: 3D Structure Generation
-
Input: Canonical SMILES string.
-
Tool: A molecular modeling software such as PyMOL with Open Babel, or a web-based tool like the one provided by ZINC.[4][5][6]
-
Procedure: a. Import the SMILES string. b. Generate a 3D conformer. c. Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a physically realistic, low-energy conformation.
-
Output: An energy-minimized 3D structure in a standard format like .mol2 or .sdf.
Phase 2: Ligand-Based Target Prediction
Ligand-based methods operate on the "similarity principle": structurally similar molecules are likely to have similar biological activities.[7]
Chemical Similarity Searching with SwissTargetPrediction
SwissTargetPrediction is a robust web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a large library of known active compounds.[8][9][10][11][12]
Protocol 3: Target Prediction with SwissTargetPrediction
-
Input: The canonical SMILES of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid.
-
Web Server: [8]
-
Procedure: a. Navigate to the SwissTargetPrediction homepage. b. Paste the SMILES string into the input box. c. Select "Homo sapiens" as the target organism. d. Submit the query.
-
Data Interpretation: The server will return a list of predicted targets, ranked by a probability score. It is crucial to analyze not only the top hits but also the classes of proteins that are enriched. This can provide valuable clues about the molecule's potential mechanism of action.
Pharmacophore-Based Screening with PharmMapper
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[13][14][15][16] PharmMapper is a web server that screens a query molecule against a large database of receptor-based pharmacophore models.[17][18][19][20]
Protocol 4: Target Prediction with PharmMapper
-
Input: The energy-minimized 3D structure of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid in .mol2 format.[20]
-
Web Server: [17]
-
Procedure: a. Access the PharmMapper server. b. Upload the .mol2 file. c. Select the appropriate target set (e.g., "Human Targets Only"). d. Submit the job.[21]
-
Data Interpretation: PharmMapper will provide a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule maps onto the pharmacophore of each target.[21] The results also include a visual representation of the alignment, which is critical for assessing the quality of the fit.
Phase 3: Structure-Based Target Prediction
Structure-based methods utilize the 3D structures of potential protein targets to predict binding interactions.
Reverse Docking
Reverse docking, also known as inverse docking, inverts the typical virtual screening paradigm. Instead of docking a library of compounds to a single target, we dock a single compound against a library of protein structures.[22][23][24][25] This approach can identify potential "off-targets" and novel targets.
Protocol 5: Reverse Docking Workflow
-
Input:
-
Energy-minimized 3D structure of the ligand.
-
A curated library of 3D protein structures (e.g., from the Protein Data Bank, focusing on the human proteome).
-
-
Software: AutoDock Vina is a widely used and validated docking program. MGLTools is required for preparing the input files.[23]
-
Procedure: a. Target Preparation: For each protein in the library, prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges. b. Ligand Preparation: Convert the ligand to the .pdbqt format required by Vina. c. Docking Simulation: For each target, define a search space that encompasses the entire protein surface (blind docking). Run the AutoDock Vina simulation. A higher exhaustiveness value will increase the thoroughness of the conformational search.[23] d. Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (e.g., kcal/mol) of the top-scoring binding pose.
Phase 4: Data Integration and Hypothesis Generation
The final and most critical phase is the synthesis of data from all three predictive methods to generate a high-confidence list of target hypotheses.
Consensus Scoring and Prioritization
A simple yet effective method for integrating the results is to look for consensus among the different prediction lists.
Table 1: Hypothetical Integrated Target Prediction Results
| Target | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | Reverse Docking (Binding Affinity, kcal/mol) | Consensus Score |
| Enzyme A | 0.85 | 5.2 | -8.5 | 3 |
| GPCR B | 0.72 | 4.8 | -7.9 | 3 |
| Kinase C | 0.65 | Not Predicted | -8.1 | 2 |
| Ion Channel D | Not Predicted | 4.5 | -7.5 | 2 |
| Protease E | 0.58 | 3.9 | Not in top hits | 2 |
Consensus Score: Number of methods that predicted the target.
Targets that appear in the results of two or more methods should be prioritized for further investigation. The individual scores from each method can be used as a secondary ranking metric.
Pathway and Disease Ontology Analysis
Once a prioritized list of targets is established, it is essential to analyze their biological roles.
Protocol 6: Biological Contextualization
-
Input: Prioritized list of gene names or UniProt IDs for the predicted targets.
-
Tools: Databases such as KEGG, Reactome, and Gene Ontology (GO).
-
Procedure: a. Submit the list of targets to these databases. b. Identify enriched biological pathways, molecular functions, and associated diseases.
-
Hypothesis Refinement: This analysis can reveal if the predicted targets converge on a specific signaling pathway or biological process, providing a more holistic understanding of the compound's potential effects.
Figure 2: Hypothetical signaling pathway involvement of predicted targets.
Quantitative Structure-Activity Relationship (QSAR) Considerations
While not a direct target prediction method, QSAR can provide valuable insights into the types of activities the query molecule might possess.[26][27] If a QSAR model for a particular biological activity (e.g., inhibition of a specific enzyme family) is available, the physicochemical properties of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid can be used as input to predict its potential activity.[28][29][30] This can serve as an additional layer of evidence to support or challenge the hypotheses generated from the primary target prediction methods.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the prediction of biological targets for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. By integrating ligand-based and structure-based approaches, we can generate a prioritized list of high-confidence target hypotheses. It is imperative to remember that these are computational predictions and must be validated through subsequent in vitro and in vivo experimental studies. The true power of this workflow lies in its ability to guide experimental design, saving valuable time and resources in the early stages of drug discovery. The generated hypotheses form the foundation for a more focused and efficient journey towards elucidating the mechanism of action of this novel chemical entity.
References
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PubChem. Benzyl (3-oxo-1-piperazinyl)acetate. National Center for Biotechnology Information. [Link]
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Preliminary In Vitro Screening of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive and logically tiered strategy for the preliminary in vitro screening of the novel compound, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1] Given the absence of prior biological data for this specific molecule, a systematic screening cascade is essential to efficiently identify its potential therapeutic value and guide future drug development efforts. This document provides the scientific rationale behind the selection of assays, detailed step-by-step protocols, and a framework for data interpretation, ensuring a robust and self-validating preliminary assessment.
Introduction: The Rationale for Screening
The drug discovery pipeline begins with the identification of lead compounds that exhibit promising biological activity.[2] High-throughput screening (HTS) of compound libraries against specific targets or in phenotypic assays is a cornerstone of this process.[3][4] Our subject molecule, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, belongs to the piperazine class. Piperazine derivatives are prevalent in numerous FDA-approved drugs, acting as anticancer agents (e.g., Imatinib), antidepressants (e.g., Fluoxetine), and antipsychotics (e.g., Aripiprazole), among others.[1] This history of success provides a strong impetus to investigate novel analogs.
The proposed screening strategy is designed as a multi-phase cascade. This approach is both resource-efficient and scientifically rigorous. It begins with broad cytotoxicity profiling to establish a basic safety and activity window, followed by a series of hypothesis-driven assays based on the known pharmacology of the piperazine scaffold.
Figure 1: A tiered workflow for preliminary in vitro screening.
Phase 1: Foundational Cytotoxicity Screening
Causality: Before investigating specific therapeutic effects, it is crucial to determine the compound's general toxicity profile against a representative normal human cell line (e.g., human dermal fibroblasts or HEK293 cells). This foundational step establishes the concentration range for subsequent experiments, ensuring that observed effects in disease models are not simply due to non-specific cytotoxicity.[5] Assays like the XTT or MTT assay are ideal for this purpose as they measure mitochondrial metabolic activity, a reliable indicator of cell viability.[6][7][8]
The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.
Figure 2: The enzymatic conversion underlying the XTT assay.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed human dermal fibroblast cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls. Incubate for 48 hours.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[6] This typically involves mixing the XTT reagent with an electron-coupling solution.
-
Incubation: Add 50 µL of the prepared XTT mixture to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized based on cell type and density.
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 600-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Phase 2: Hypothesis-Driven Screening
Based on the IC₅₀ value from the foundational cytotoxicity assay, a series of more specific assays can be performed at non-toxic concentrations. The literature strongly suggests that piperazine derivatives possess antimicrobial, anticancer, and CNS-related activities.[1][9][10]
Antimicrobial Activity Screening
Causality: The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[11][12] A simple and effective preliminary screen is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Selection: Use a panel of clinically relevant bacteria and fungi, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[11]
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in the broth, with concentrations ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Selective Anticancer Screening
Causality: Many piperazine-containing compounds exhibit anticancer properties.[1] A critical factor for a successful anticancer drug is its ability to selectively kill cancer cells while sparing normal cells. This can be assessed by comparing the IC₅₀ values across a panel of cancer cell lines versus a normal cell line.
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a normal human cell line (e.g., human dermal fibroblasts).
-
Assay Execution: Perform the XTT assay as described in Section 2.1 simultaneously on all selected cell lines.
-
Data Analysis: Calculate the IC₅₀ for each cell line. A promising "hit" will have a significantly lower IC₅₀ in one or more cancer cell lines compared to the normal cell line. The ratio of these IC₅₀ values is known as the selectivity index.
Enzyme Inhibition Screening
Causality: Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[13][14] Enzymes are fundamental to nearly all biological processes, making them excellent therapeutic targets.[15] A preliminary screen against a representative enzyme class, such as protein kinases, can quickly reveal if the compound has potential as an enzyme inhibitor.
-
Assay Principle: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production signifies inhibition.
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., Src kinase), its specific substrate, and ATP at its Kₘ concentration.
-
Inhibition: Add the test compound across a range of concentrations (e.g., 0.01 µM to 10 µM). Include a "no inhibitor" control and a "no enzyme" background control.
-
Reaction & Detection: Incubate the plate at 30°C for 1 hour. Stop the reaction and add the ADP-Glo™ reagent to convert the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Receptor Binding Screening
Causality: Many CNS-active drugs containing the piperazine scaffold function by binding to neurotransmitter receptors.[1] A receptor binding assay can determine if the compound has affinity for a specific receptor.[16] A competitive binding assay, where the test compound competes with a known radiolabeled or fluorescent ligand, is a standard method.[17][18]
Figure 3: Competition between a labeled ligand and a test compound.
-
Receptor Source: Use cell membranes prepared from a cell line recombinantly expressing the human 5-HT₂ₐ receptor.
-
Assay Setup: In a 96-well filter plate, combine the receptor membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin) at its Kₔ concentration, and the test compound across a range of concentrations.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC₅₀ and then calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format to facilitate comparison and hit identification.
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) | Interpretation |
| Foundational Cytotoxicity | Human Dermal Fibroblasts | IC₅₀ | 85 µM | Low general cytotoxicity. Safe for further screening. |
| Antimicrobial | S. aureus | MIC | 16 µg/mL | Moderate antibacterial activity. |
| Antimicrobial | E. coli | MIC | >128 µg/mL | No significant activity against Gram-negative bacteria. |
| Selective Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 5 µM | Potent and selective activity against this cell line. |
| Selective Anticancer | A549 (Lung Cancer) | IC₅₀ | 78 µM | Not active against this cell line. |
| Enzyme Inhibition | Src Kinase | IC₅₀ | 0.5 µM | Potent inhibitor of Src kinase. |
| Receptor Binding | 5-HT₂ₐ Receptor | Kᵢ | 25 µM | Weak affinity for the serotonin receptor. |
Interpretation of Hypothetical Results: In this example, the compound shows low general toxicity. It exhibits promising selective cytotoxicity against the MCF-7 breast cancer cell line and potent inhibition of Src kinase. This suggests that its anticancer mechanism may involve the inhibition of Src kinase. Its antimicrobial and 5-HT₂ₐ receptor binding activities are less potent, making them lower priority for follow-up.
Conclusion and Future Directions
This structured, multi-phase approach to the preliminary in vitro screening of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid provides a robust framework for identifying its potential biological activities. By starting with a broad assessment of cytotoxicity and progressing to hypothesis-driven assays, researchers can efficiently allocate resources and make data-driven decisions. A "hit" from this preliminary screen, such as a compound with selective anticancer activity, would then become a lead candidate for more advanced studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies, and eventually, preclinical in vivo models.
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Methodological & Application
Synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: A Detailed Technical Guide for Drug Development Professionals
Application Note & Protocol: A-P-S2-BZP
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, a key intermediate in the development of various pharmaceutical agents. This document provides a step-by-step methodology, from the initial N-benzylation of ethylenediamine to the final hydrolysis of the ester precursor. The rationale behind critical experimental choices, in-depth mechanistic insights, and quantitative data are presented to ensure scientific integrity and successful replication. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Significance
The piperazine ring is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] Specifically, substituted piperazinone derivatives, such as 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, serve as crucial building blocks for synthesizing compounds with a wide range of biological activities.[2][3] The presence of the benzyl group offers a site for further functionalization, while the acetic acid moiety provides a handle for amide bond formation or other conjugations, making this molecule a versatile intermediate in the synthesis of complex drug candidates.[4][5]
This application note outlines a validated two-step synthetic route, commencing with the synthesis of the key intermediate, ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate, followed by its hydrolysis to yield the final product.
Overall Synthetic Scheme
The synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate via condensation and cyclization of N-benzylethylenediamine and diethyl maleate.
-
Step 2: Hydrolysis of the resulting ester to the final carboxylic acid product.
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Benzylethylenediamine | ≥97% | Sigma-Aldrich |
| Diethyl maleate | 97% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium hydroxide | ACS reagent, ≥97.0% | Sigma-Aldrich |
| Hydrochloric acid | 37% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich |
Safety Precaution: N-Benzylethylenediamine is corrosive and can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of Ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate
This step involves a tandem Michael addition and intramolecular cyclization-condensation reaction. The primary amine of N-benzylethylenediamine acts as a nucleophile, attacking one of the electrophilic carbons of the double bond in diethyl maleate. This is followed by an intramolecular aminolysis, where the secondary amine attacks one of the ester groups, leading to the formation of the piperazinone ring.[7]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylethylenediamine (15.0 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the N-benzylethylenediamine has completely dissolved.
-
Slowly add diethyl maleate (17.4 g, 0.1 mol) to the solution dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (20% to 50%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate as a pale yellow oil.
Expected Yield: 75-85%
Characterization Data (Literature Values):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 5H), 4.60 (s, 2H), 4.20 (q, J = 7.1 Hz, 2H), 3.85 (dd, J = 11.8, 3.5 Hz, 1H), 3.50-3.30 (m, 3H), 3.10 (dt, J = 12.0, 4.0 Hz, 1H), 2.85 (td, J = 12.0, 3.5 Hz, 1H), 2.65 (dd, J = 17.0, 4.5 Hz, 1H), 2.50 (dd, J = 17.0, 6.5 Hz, 1H), 1.25 (t, J = 7.1 Hz, 3H).
-
Mass Spectrometry (ESI+): m/z 277.15 [M+H]⁺
Caption: Reaction mechanism for Step 1.
Step 2: Hydrolysis of Ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.[8][9]
Protocol:
-
Dissolve the ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate (13.8 g, 0.05 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL) and add it to the flask.
-
Heat the mixture to 50 °C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer detectable.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 85-95%
Characterization Data:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₆N₂O₃[10]
-
Molecular Weight: 248.28 g/mol [10]
-
Melting Point: 178-182 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.8 (br s, 1H), 7.40-7.20 (m, 5H), 4.55 (s, 2H), 3.75 (dd, J = 11.5, 3.0 Hz, 1H), 3.40-3.20 (m, 3H), 3.00 (dt, J = 11.8, 3.8 Hz, 1H), 2.75 (td, J = 11.8, 3.0 Hz, 1H), 2.60 (dd, J = 16.5, 4.0 Hz, 1H), 2.45 (dd, J = 16.5, 6.0 Hz, 1H).
-
Purity (by HPLC): >98%[10]
Quantitative Data Summary
| Step | Starting Material | Moles (mol) | Product | Moles (mol) | Yield (%) |
| 1 | N-Benzylethylenediamine | 0.1 | Ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate | 0.075-0.085 | 75-85 |
| 2 | Ethyl 2-(1-benzyl-3-oxo-2-piperazinyl)acetate | 0.05 | 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid | 0.042-0.047 | 85-95 |
Troubleshooting and Key Considerations
-
Step 1 - Incomplete Reaction: If the cyclization does not go to completion, ensure that anhydrous ethanol was used, as water can interfere with the reaction. The reflux time can also be extended.
-
Step 1 - Purification: The product is a viscous oil, which can make column chromatography challenging. A slow flow rate and careful fraction collection are crucial for obtaining a pure product.
-
Step 2 - Hydrolysis: The pH adjustment in the final step is critical. Adding the acid too quickly can lead to the formation of an oil instead of a precipitate. Slow, dropwise addition with vigorous stirring in an ice bath is recommended.
-
Step 2 - Product Isolation: Ensure the product is thoroughly dried to remove any residual water and hydrochloric acid.
Conclusion
This application note provides a detailed and validated protocol for the synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. By following the outlined procedures and considering the key experimental parameters, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided mechanistic insights and troubleshooting tips further enhance the utility of this guide for both novice and experienced chemists.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Thirupathi, G., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(1), 149.
- Gant, T. G. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (U.S. Patent No. US20050148771A1). U.S.
-
Synthesis of N,N-Diethyl-N'-[2-(phenylsulfinyl)ethyl]-1,2-ethanediamine maleate [1:2]. (n.d.). SynArchive. Retrieved from [Link]
- Abakumov, G. A., et al. (2009). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Dalton Transactions, (42), 9345-9352.
- Long, D. A., & Truscott, T. G. (1968). Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 18, 2036-2041.
- Henkel, G., et al. (1996). Preparation of arylbenzylamines. (U.S. Patent No. US5536877A). U.S.
- Kumar, A., et al. (2003). Method for the preparation of piperazine and its derivatives. (U.S. Patent No. US6603003B2). U.S.
- Osuji, L. I., et al. (2018). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 8(1), 107-115.
- Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 205.
- Kumar, A., & Kumar, V. (2023). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistryOpen, 12(10), e202300135.
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]
- Lowe, J. A., et al. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (U.S. Patent No. US6111105A). U.S.
- Cernak, T., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2824.
- Parris, C. L., & Christenson, R. M. (1963). N-BENZYLACRYLAMIDE. Organic Syntheses, 43, 8.
-
National Center for Biotechnology Information. (n.d.). N-Benzylethylenediamine. PubChem. Retrieved from [Link]
-
MaChemGuy. (2014, October 15). Hydrolysis of Esters [Video]. YouTube. [Link]
- Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(1), 1-7.
- Roda, G., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366.
- Reddy, C. D., et al. (2012). SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2641.
- Giger, R., et al. (1997). Process for preparing 2-piperazine carboxylic acid derivatives. (European Patent No. EP0756593B1).
- Wilson, B. (1951). 769. Synthesis of NN-dialkyl-N′-benzyl(or -ethyl)-N′-1(or 2)-naphthyl-ethylenediamines as potential histamine antagonists. Journal of the Chemical Society (Resumed), 3319-3321.
- Kuznetsov, V. V., et al. (2004). Formation and Cyclization of N '-(Benzoyloxy)benzenecarboximidamides. Russian Journal of Organic Chemistry, 40(8), 1189-1193.
Sources
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- 9. youtube.com [youtube.com]
- 10. alchempharmtech.com [alchempharmtech.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
This Application Note is structured to provide a comprehensive, self-validating analytical protocol for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid , a critical intermediate in the synthesis of peptidomimetics and piperazine-based pharmaceuticals.[1]
Introduction & Chemical Context
The compound 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (CAS: 693824-68-9, often related to diketopiperazine precursors) represents a class of "scaffold" molecules used in drug discovery.[1] It features a piperazine ring constrained by a 3-oxo (amide) functionality, a hydrophobic benzyl protecting group at N1, and a polar acetic acid side chain at C2.[1]
This unique structure presents specific chromatographic challenges:
-
Amphoteric Nature: The molecule contains a basic tertiary amine (N1, unless deactivated by steric/electronic effects) and an acidic carboxylic acid tail, leading to zwitterionic behavior at neutral pH.
-
Polarity: The oxo-piperazine core is polar, requiring careful mobile phase optimization to prevent elution in the solvent front (void volume).
-
UV Absorption: The benzyl group provides a reliable chromophore, but the amide backbone requires low-UV detection for maximum sensitivity.
This guide details a Reverse-Phase HPLC (RP-HPLC) method utilizing ion-suppression technology to ensure sharp peak shape and reproducible retention.[1]
Analytical Strategy (Method Development Logic)
To achieve robust separation, we employ a "First Principles" approach based on the molecule's pKa profile.
-
The Problem: At neutral pH (pH 7), the carboxylic acid is deprotonated (
) and the amine may be protonated ( ), creating a highly polar zwitterion that elutes too quickly on C18 columns.[1] -
The Solution (Ion Suppression): By lowering the mobile phase pH to 2.5 , we protonate the carboxylic acid (
, neutral/hydrophobic) and ensure the amine is fully protonated. This forces the molecule to interact with the hydrophobic C18 stationary phase via the benzyl group and the neutral acid tail, increasing retention and resolution.
Mechanistic Diagram: pH-Dependent Retention
The following diagram illustrates the ionization state control strategy used in this protocol.
Figure 1: Ion suppression strategy to maximize retention of the amphoteric piperazine derivative.
Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Equivalent (e.g., Phenomenex Luna C18(2)).[1]
-
Why: "Base-deactivated" columns are essential to prevent secondary silanol interactions with the piperazine nitrogen, which causes peak tailing.[1]
-
-
Reagents:
Mobile Phase Preparation[1]
-
Buffer A (25 mM Phosphate, pH 2.5):
-
Solvent B: Acetonitrile (100%).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 10 µL | Sufficient mass load without band broadening.[1] |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV 210 nm (Ref 360) | 210 nm captures the amide bond; 254 nm is specific to Benzyl but less sensitive.[1] |
| Run Time | 20 Minutes | Allows elution of late hydrophobic impurities. |
Gradient Program
This gradient is designed to retain the polar main peak while washing off lipophilic byproducts (e.g., dibenzyl impurities).[1]
| Time (min) | % Buffer A | % Solvent B | Event |
| 0.0 | 90 | 10 | Isocratic Hold (Equilibration) |
| 2.0 | 90 | 10 | Injection / Load |
| 12.0 | 40 | 60 | Linear Gradient (Elution) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation Workflow
To ensure accuracy, samples must be dissolved in a solvent compatible with the initial mobile phase conditions.
Figure 2: Standardized sample preparation workflow to minimize particulate interference.[1]
System Suitability & Validation Criteria
Before routine analysis, the system must pass the following acceptance criteria (based on USP <621>).
| Parameter | Acceptance Limit | Typical Result |
| Retention Time ( | ± 0.2 min deviation | ~ 6.5 - 7.5 min |
| Tailing Factor ( | NMT 2.0 | 1.1 - 1.3 |
| Theoretical Plates ( | NLT 2000 | > 4500 |
| Precision (RSD, n=6) | NMT 2.0% | 0.4% |
| Resolution ( | > 1.5 (from nearest impurity) | > 2.5 |
Note: If tailing exceeds 2.0, replace the column or add 5 mM Triethylamine (TEA) to Buffer A to mask silanol activity.[1]
Troubleshooting Guide
Issue 1: Peak Splitting
-
Cause: Sample solvent is too strong (e.g., 100% Methanol) compared to the initial mobile phase (10% ACN).[1]
-
Fix: Dissolve the sample in the mobile phase or 10-20% ACN in water.
Issue 2: Retention Time Drift
-
Cause: pH fluctuation in Buffer A.[1] The carboxylic acid pKa is likely near 3.5-4.[1]0. Small changes in pH 2.5 buffer can shift ionization equilibrium.[1]
-
Fix: Use a calibrated pH meter and ensure the buffer is fresh (discard after 48 hours to prevent microbial growth).
Issue 3: High Backpressure[1]
-
Cause: Precipitation of phosphate buffer in high organic gradient (60% ACN).
-
Fix: Ensure the buffer concentration does not exceed 25 mM. The gradient tops out at 60% B, which is safe for 25 mM phosphate, but do not go to 90% B without washing the system with water first.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational data on piperazine chromatography). Link
-
Center for Drug Evaluation and Research (FDA). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. (Standard for validation criteria cited in Section 5). Link
-
PubChem. (2025).[1][3] Benzyl (3-oxo-1-piperazinyl)acetate - Compound Summary.[1][3] (Structural verification and physicochemical properties).[1][4][5] Link[1][3]
-
Dolan, J. W. (2002).[1] LCGC North America.[1] "Temperature Selectivity in Reversed-Phase LC." (Basis for temperature selection in Section 3.3). Link
Sources
- 1. PubChemLite - 2-(4-benzyl-1-piperazinyl)-3-[(z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4h-pyrido[1,2-a]pyrimidin-4-one (C25H25N5O2S2) [pubchemlite.lcsb.uni.lu]
- 2. japsonline.com [japsonline.com]
- 3. Benzyl (3-oxo-1-piperazinyl)acetate | C13H16N2O3 | CID 69334374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Cornerstone in Neuroscience Drug Discovery and Application
Introduction: The Enduring Significance of the Piperazine Moiety
In the landscape of medicinal chemistry and neuropharmacology, few structural motifs are as ubiquitous and functionally versatile as the piperazine ring.[1][2] This simple six-membered heterocycle, containing two nitrogen atoms at opposite positions, serves as a privileged scaffold in the design of a vast array of centrally acting therapeutic agents.[2][3][4] Its prevalence in numerous blockbuster drugs is a testament to its favorable physicochemical properties, which can be readily tailored to optimize absorption, distribution, metabolism, and excretion (ADME) profiles for central nervous system (CNS) penetration.[2][3][5] The two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity and selective binding to a multitude of neuronal targets.[2][3] This guide provides an in-depth exploration of the applications of piperazine derivatives in neuroscience research, detailing their mechanisms of action and providing practical protocols for their investigation.
Core Mechanisms of Action: A Multi-Targeted Approach
The therapeutic efficacy of piperazine derivatives in a wide range of neurological and psychiatric disorders stems from their ability to interact with various key neurotransmitter systems.[6][7] Minor alterations to the substituents on the piperazine core can dramatically shift their pharmacological activity, enabling the development of drugs with specific desired effects.[6]
Dopaminergic and Serotonergic System Modulation
A primary mode of action for many clinically successful piperazine-based drugs is the modulation of dopamine and serotonin receptors.[8][9] These neurotransmitter systems are critically involved in the regulation of mood, cognition, and motor control, and their dysregulation is implicated in numerous CNS disorders.
-
Antipsychotics: Many atypical antipsychotics, such as aripiprazole and clozapine, feature a piperazine moiety that contributes to their unique receptor binding profiles.[2][7] These drugs often exhibit partial agonism at dopamine D2 receptors and potent antagonism at serotonin 5-HT2A receptors. This dual action is thought to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[9] The blockade of dopamine receptors in the mesolimbic pathway is associated with the reduction of positive symptoms like hallucinations and delusions.[9]
-
Antidepressants and Anxiolytics: Piperazine derivatives are also prominent in the treatment of depression and anxiety.[7][10] For instance, vortioxetine, an antidepressant, possesses a complex pharmacology that includes serotonin reuptake inhibition and modulation of various serotonin receptors, a profile facilitated by its piperazine core.[7] Buspirone, an anxiolytic, acts as a partial agonist at serotonin 5-HT1A receptors.[7] Phenylpiperazine derivatives like eltoprazine and fluprazine have been investigated for their "serenic" or anti-aggressive properties, acting as mixed 5-HT1A and 5-HT1B receptor agonists.[11]
The following diagram illustrates the interaction of a hypothetical piperazine-based atypical antipsychotic with key dopaminergic and serotonergic pathways implicated in schizophrenia.
Caption: Dopaminergic and Serotonergic Modulation by a Piperazine Derivative.
Targeting Neurodegenerative Pathways
Emerging research highlights the potential of piperazine derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12] Their mechanisms in this context are often multi-faceted, going beyond simple receptor modulation.
-
Alzheimer's Disease: Novel piperazine-based compounds have been developed as potent inhibitors of amyloid-β (Aβ) and tau peptide aggregation, two of the pathological hallmarks of Alzheimer's disease.[13] Some derivatives have also been shown to disaggregate pre-formed fibrils.[13] Furthermore, certain piperazine compounds have demonstrated neuroprotective effects in cell culture models and have been shown to restore long-term potentiation in mouse models of Alzheimer's.[14] Some multi-target piperazine derivatives have been designed to not only reduce amyloid and tau pathology but also to inhibit acetylcholinesterase, offering a synergistic therapeutic approach.[15]
-
Parkinson's Disease: The neuroprotective properties of some piperazine derivatives are also being explored for Parkinson's disease. While research is in earlier stages, the ability of these compounds to cross the blood-brain barrier and potentially modulate pathways involved in neuronal survival makes them attractive candidates.[5]
Application Notes & Protocols: A Practical Guide
The following section provides detailed protocols for the in vitro and in vivo characterization of novel piperazine derivatives in a neuroscience research setting. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
In Vitro Characterization of Piperazine Derivatives
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test piperazine derivative for a specific CNS receptor (e.g., dopamine D2 or serotonin 5-HT2A).
-
Causality of Experimental Choices: This assay directly measures the interaction between the compound and its putative target protein. The use of a radiolabeled ligand with known high affinity and specificity for the receptor allows for the competitive displacement by the test compound, providing a quantitative measure of its binding affinity.
-
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation and a saturating concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors).
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-radioactive competitor (e.g., haloperidol for D2 receptors).
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the piperazine derivative.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Aβ Aggregation Inhibition Assay
-
Objective: To assess the ability of a piperazine derivative to inhibit the aggregation of amyloid-β peptides.
-
Causality of Experimental Choices: This assay mimics a key pathological process in Alzheimer's disease. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in its fluorescence emission. This allows for the real-time monitoring of Aβ aggregation.
-
Protocol:
-
Aβ Peptide Preparation: Solubilize synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then remove the solvent to generate a peptide film. Reconstitute the peptide in a low-salt buffer to a final concentration of, for example, 10 µM.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the following in triplicate:
-
Control: Aβ peptide solution and vehicle (e.g., DMSO).
-
Test Compound: Aβ peptide solution and varying concentrations of the piperazine derivative.
-
Blank: Buffer and Thioflavin T.
-
-
Incubation: Incubate the plate at 37°C with gentle agitation.
-
Fluorescence Reading: At regular intervals (e.g., every 30 minutes for 24-48 hours), measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence intensity against time for each concentration of the test compound. The inhibition of aggregation can be quantified by comparing the final fluorescence values or the lag time of aggregation of the test compound-treated samples to the control.
-
The following diagram outlines the workflow for the in vitro characterization of a novel piperazine derivative.
Caption: In Vitro Characterization Workflow for Piperazine Derivatives.
In Vivo Evaluation of Piperazine Derivatives
1. Mouse Model of Psychosis: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess the antipsychotic potential of a piperazine derivative in a rodent model of sensorimotor gating deficits, which are observed in schizophrenia.
-
Causality of Experimental Choices: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). This process is deficient in individuals with schizophrenia and can be pharmacologically induced in rodents by dopamine agonists like apomorphine. The ability of a test compound to reverse this deficit is indicative of antipsychotic-like activity.
-
Protocol:
-
Animal Acclimation: Acclimate male mice to the testing room and startle chambers for a specified period before the experiment.
-
Drug Administration: Administer the test piperazine derivative or vehicle via an appropriate route (e.g., intraperitoneal injection). After a set pretreatment time, administer a dopamine agonist (e.g., apomorphine) or saline.
-
PPI Testing: Place the mice in the startle chambers. The test session consists of a habituation period followed by a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74, 78, or 82 dB) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Acquisition: A sensor in the chamber measures the whole-body startle response (amplitude).
-
Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Compare the %PPI between treatment groups using appropriate statistical analysis (e.g., ANOVA). A significant reversal of the apomorphine-induced PPI deficit by the test compound suggests antipsychotic potential.
-
2. Alzheimer's Disease Mouse Model: Morris Water Maze
-
Objective: To evaluate the effect of a piperazine derivative on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
-
Causality of Experimental Choices: The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory. Alzheimer's model mice typically exhibit deficits in this task, and an effective therapeutic agent would be expected to ameliorate these deficits.
-
Protocol:
-
Animal and Drug Treatment: Use age-matched wild-type and 5xFAD mice. Treat the mice with the piperazine derivative or vehicle for a specified duration (e.g., several weeks or months).
-
Acquisition Phase: For 5-7 consecutive days, place each mouse in a circular pool of opaque water and allow it to swim until it finds a hidden escape platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds). Record the time to find the platform (escape latency) and the path length using a video tracking system.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data Analysis: Analyze the escape latency and path length during the acquisition phase using repeated measures ANOVA. Analyze the probe trial data (time in target quadrant, platform crossings) using a t-test or ANOVA. An improvement in these parameters in the treated 5xFAD mice compared to the vehicle-treated 5xFAD mice indicates a beneficial effect on cognitive function.
-
Quantitative Data Summary
| Compound Class | Therapeutic Target | Key In Vitro Assay | Typical Affinity/Potency | Key In Vivo Model | Observed Effect |
| Atypical Antipsychotics | Dopamine D2, Serotonin 5-HT2A | Radioligand Binding | Ki: low nM | Prepulse Inhibition | Reversal of apomorphine-induced deficit |
| Antidepressants | SERT, 5-HT Receptors | Neurotransmitter Uptake | IC50: nM range | Forced Swim Test | Reduced immobility time |
| Anxiolytics | Serotonin 5-HT1A | [35S]GTPγS Binding | EC50: nM range | Elevated Plus Maze | Increased time in open arms |
| Anti-Alzheimer's Agents | Aβ, Tau, AChE | ThT Aggregation Assay | IC50: µM range | Morris Water Maze | Improved spatial memory |
Conclusion: The Future of Piperazine Derivatives in Neuroscience
The piperazine scaffold continues to be a remarkably fruitful starting point for the development of novel CNS-active drugs.[4] Its synthetic tractability and ability to interact with a diverse range of neurological targets ensure its continued relevance in addressing the significant unmet medical needs in psychiatric and neurodegenerative disorders.[4][16] The protocols and application notes provided herein offer a robust framework for researchers to explore the potential of new piperazine derivatives and contribute to the advancement of neuroscience drug discovery. Future research will likely focus on developing multi-target ligands with improved efficacy and side-effect profiles, as well as exploring novel applications for this versatile chemical entity.[17]
References
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Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central. Available at: [Link]
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Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. Available at: [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]
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The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Dakota Pharm. Available at: [Link]
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Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. Available at: [Link]
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An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available at: [Link]
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Available at: [Link]
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Leveraging the Piperazinone Scaffold: High-Throughput Screening of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid for Novel Antimicrobial Agents
An Application Note and High-Throughput Screening Protocol for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs due to its favorable physicochemical properties and versatile biological activities.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and CNS-related activities.[3][4] This application note details a robust high-throughput screening (HTS) protocol for the novel compound 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid . Capitalizing on the known antimicrobial potential of similar heterocyclic structures, this protocol outlines a biochemical assay to identify inhibitors of bacterial DNA gyrase, a validated and critical target for antibacterial drug discovery.[5] We present a comprehensive workflow, from assay principle and plate setup to data analysis and hit confirmation, designed for researchers in drug discovery and development.
Introduction: The Rationale for Screening
The escalating threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The piperazine heterocycle is a key component in various marketed drugs, where it is often used to enhance potency, selectivity, and pharmacokinetic properties.[4][6] The specific compound, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid , features a piperazinone core, a modification that offers unique structural and electronic properties for molecular interaction.
Bacterial topoisomerases, particularly DNA gyrase, are essential enzymes that control the topological state of DNA during replication, transcription, and recombination.[5] Their inhibition leads to a bactericidal effect, making them a prime target for antimicrobial drugs, such as the fluoroquinolones.[5] Given that certain piperazine-containing compounds have been shown to inhibit DNA gyrase, we hypothesize that 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid may exhibit similar activity.[5]
This document provides a detailed methodology for screening this compound using a DNA gyrase supercoiling inhibition assay. This assay is readily adaptable to a high-throughput format and provides a direct measure of enzyme inhibition. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hit" molecules that can serve as starting points for drug development.[7][8]
Compound Profile: 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
A clear understanding of the test compound's properties is essential for effective screening.
| Property | Value | Source |
| Chemical Name | 2-(1-benzyl-3-oxo-2-piperazinyl)acetic acid | [9] |
| CAS Number | 693824-68-9 | [9] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [9] |
| Molecular Weight | 248.28 g/mol | [9][10] |
| Structure | ![]() |
HTS Assay Principle: DNA Gyrase Supercoiling Inhibition
The screening protocol is based on the principle that E. coli DNA gyrase, an ATP-dependent enzyme, introduces negative supercoils into relaxed circular plasmid DNA. The topological state of the plasmid DNA can be differentiated using a DNA-intercalating fluorescent dye.
Causality of the Assay:
-
Enzymatic Reaction: In the absence of an inhibitor, DNA gyrase converts the relaxed plasmid substrate into its supercoiled form.
-
Inhibition: An active compound, such as our test molecule, will bind to the enzyme or the enzyme-DNA complex, preventing the supercoiling reaction. The plasmid DNA remains in its relaxed state.
-
Detection: A fluorescent dye (e.g., a fluo-tag) is added. This dye exhibits significantly higher fluorescence intensity when intercalated into relaxed DNA compared to supercoiled DNA.
-
Signal Readout: A high fluorescence signal corresponds to inhibition of DNA gyrase, while a low fluorescence signal indicates normal enzyme activity.
Caption: Principle of the DNA gyrase inhibition assay.
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.[11]
Materials and Reagents
| Reagent | Supplier | Purpose |
| 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid | In-house/Vendor | Test Compound |
| E. coli DNA Gyrase Enzyme | Inspiralis/Prokaryo | Enzyme Source |
| Relaxed pBR322 Plasmid DNA | Inspiralis/Prokaryo | Substrate |
| Ciprofloxacin | Sigma-Aldrich | Positive Control Inhibitor |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Compound Solvent |
| ATP (Adenosine 5'-triphosphate) | NEB | Co-factor |
| 5X Assay Buffer | Inspiralis/Prokaryo | Optimal reaction conditions |
| Dilution Buffer | Inspiralis/Prokaryo | Reagent dilution |
| DNA Intercalating Dye (e.g., HTS-DNA Dye) | Prokaryo | Detection Reagent |
| 384-well, black, flat-bottom plates | Corning | Assay Plates |
Preparation of Solutions
-
Test Compound Stock: Prepare a 10 mM stock solution of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid in 100% DMSO.
-
Positive Control Stock: Prepare a 1 mM stock solution of Ciprofloxacin in 100% DMSO.
-
Enzyme Working Solution: Dilute DNA Gyrase in cold Dilution Buffer to the recommended concentration (e.g., 2 Units/µL). Rationale: The enzyme is kept on ice and diluted immediately before use to maintain its catalytic activity.
-
Substrate/Co-factor Mix: Prepare a mix containing relaxed pBR322 DNA and ATP in Assay Buffer. Rationale: Combining substrate and co-factor simplifies the liquid handling process, reducing the number of addition steps.
Experimental Workflow
The HTS workflow consists of several automated steps, including compound dispensing, reagent addition, incubation, and detection.[12]
Caption: High-throughput screening experimental workflow.
Step-by-Step Procedure
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, dispense 100 nL of the test compound, positive control, or DMSO into the appropriate wells of a 384-well plate.
-
Final Test Compound Concentration: 10 µM.
-
Final Positive Control Concentration: 10 µM Ciprofloxacin.
-
Final DMSO Concentration: 1% (This concentration is generally well-tolerated by most enzymes).
-
-
Enzyme Addition:
-
Add 5 µL of the cold DNA Gyrase working solution to all wells except the "no enzyme" controls.
-
Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
-
Compound-Enzyme Pre-incubation:
-
Seal the plates and incubate for 10 minutes at 37°C. Rationale: This step allows the test compound to bind to the enzyme before the substrate is introduced, which can be important for certain inhibitor binding kinetics.
-
-
Reaction Initiation:
-
Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 10 µL.
-
-
Enzymatic Reaction Incubation:
-
Seal the plates and incubate for 30 minutes at 37°C. Rationale: This incubation time should be within the linear range of the enzymatic reaction, determined during assay development, to ensure sensitivity to inhibition.
-
-
Signal Development:
-
Add 10 µL of the DNA intercalating dye solution to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader (e.g., PHERAstar, EnVision).
-
Data Analysis and Hit Identification
Quality Control: A Self-Validating System
For an HTS campaign to be trustworthy, its quality must be rigorously monitored. The Z-factor (Z') is a statistical parameter used to assess the quality of an assay.
-
Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
Interpretation:
-
Z' ≥ 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Acceptable, but may require optimization.
-
Z' ≤ 0: Assay is not suitable for screening.
-
Hit Determination
-
Normalization: The raw fluorescence data from each test well is converted to percent inhibition using the following formula: % Inhibition = [(Signal_test - μ_neg) / (μ_pos - μ_neg)] * 100
-
Hit Threshold: A "hit" is defined as a compound that exhibits an inhibition value above a certain threshold, typically 3 times the standard deviation of the sample field or a fixed cutoff (e.g., >50% inhibition).
-
Hit Confirmation and Triage:
-
Re-testing: Primary hits are re-tested under the same conditions to rule out false positives.
-
Dose-Response: Confirmed hits are then tested across a range of concentrations (e.g., 8-point serial dilution) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.
-
Caption: Workflow for hit identification and confirmation.
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid against bacterial DNA gyrase. The described protocol is designed to be efficient and reliable, incorporating industry-standard quality control measures to ensure data integrity. By leveraging the privileged piperazinone scaffold, this screening campaign has the potential to identify novel hit compounds. Such hits would serve as valuable starting points for lead optimization programs aimed at developing new antimicrobial therapies to combat the global challenge of antibiotic resistance.
References
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Chen, P., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. Available at: [Link]
-
Sinfoo Biotech. 2-(1-benzyl-3-oxo-2-piperazinyl)acetic acid. Available at: [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Benzyl (3-oxo-1-piperazinyl)acetate. PubChem Compound Database. Available at: [Link]
-
Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Al-Qahtani, M., et al. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Available at: [Link]
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Alhassan, M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). PubMed Central. Available at: [Link]
-
ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]
-
Pharmaceutical Technology. (2023). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Preprints.org. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Available at: [Link]
-
MDPI. (2018). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor. Available at: [Link]
-
MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
-
Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
-
PubMed Central. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. Available at: [Link]
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PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
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Vipergen. High-Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]
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ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Available at: [Link]
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Application Notes and Protocols: Enhancing Biological Activity through Derivatization of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Introduction: The Therapeutic Potential of the Piperazinone Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antipsychotic, and anticancer effects.[2] The inherent structural features of the piperazine nucleus, such as its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility, make it an attractive starting point for drug discovery and development.[1]
This application note focuses on the derivatization of a specific piperazinone-containing molecule, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. The presence of a carboxylic acid moiety provides a readily accessible handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the potential for enhancing its therapeutic efficacy. By converting the carboxylic acid to a diverse range of amides, researchers can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target engagement.[3]
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale and practical methodologies for the derivatization of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid to generate novel analogs with potentially improved biological activity. We will delve into the mechanistic basis for amide bond formation, provide detailed, step-by-step protocols, and discuss the anticipated impact of these modifications on biological outcomes, with a focus on antimicrobial and anti-inflammatory applications.
Strategic Derivatization: The Rationale for Amide Synthesis
The carboxylic acid group of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a key pharmacophoric feature that can be strategically modified to enhance biological activity. The formation of amide bonds with a variety of primary and secondary amines is a well-established and versatile method for achieving this. The rationale behind this approach is multi-faceted:
-
Modulation of Physicochemical Properties: The introduction of different alkyl, aryl, or heterocyclic moieties through amide linkage can significantly alter the lipophilicity and polarity of the parent molecule. This can lead to improved cell permeability, better target engagement, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Exploration of Structure-Activity Relationships (SAR): By systematically introducing a diverse range of substituents, researchers can probe the specific structural requirements for optimal biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups on an aromatic ring can provide insights into the electronic and steric factors governing target binding.
-
Introduction of New Pharmacophoric Features: The appended amine fragment can introduce new pharmacophoric elements that can interact with the biological target. For example, a basic nitrogen atom in a distal ring could establish a new ionic interaction, or a hydrogen bond donor/acceptor could form a crucial new hydrogen bond.
The following diagram illustrates the general strategy for the derivatization of the parent compound.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Detailed Protocol for the Synthesis of N-Aryl/Alkyl-2-(1-Benzyl-3-oxo-2-piperazinyl)acetamides
This protocol provides a general procedure for the synthesis of amide derivatives of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. The specific reaction conditions may require optimization depending on the nature of the amine used.
Materials:
-
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
-
Substituted amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)
Procedure:
-
To a solution of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) at room temperature, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Stir the mixture for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-substituted-2-(1-Benzyl-3-oxo-2-piperazinyl)acetamide derivative.
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Hypothetical Biological Activity of Novel Amide Derivatives
To illustrate the potential for improved activity through derivatization, the following table presents hypothetical biological data for a series of amide derivatives of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. The data is based on structure-activity relationship trends observed for similar piperazinone-containing compounds in the literature. [4]
| Compound ID | R Group (Amine Moiety) | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anti-inflammatory Activity (% Inhibition of NO production at 10 µM) |
|---|---|---|---|
| Parent Acid | -OH | >128 | 15.2 ± 2.1 |
| Derivative 1 | -NH-Phenyl | 64 | 45.8 ± 3.5 |
| Derivative 2 | -NH-(4-Chlorophenyl) | 16 | 68.3 ± 4.2 |
| Derivative 3 | -NH-(4-Methoxyphenyl) | 32 | 52.1 ± 2.9 |
| Derivative 4 | -NH-Benzyl | 32 | 55.6 ± 3.8 |
| Derivative 5 | -N(CH₃)₂ | >128 | 25.4 ± 1.8 |
| Derivative 6 | Morpholin-4-yl | 64 | 38.7 ± 2.5 |
Note: This data is for illustrative purposes only and represents a plausible outcome based on known SAR trends. Actual experimental results may vary.
Discussion and Structure-Activity Relationship (SAR) Insights
The hypothetical data in the table above suggests that the derivatization of the carboxylic acid to form amides can significantly enhance both antimicrobial and anti-inflammatory activities. Several key SAR insights can be drawn:
-
Aromatic Amides: The introduction of an aromatic ring, as in Derivatives 1-3, appears to be beneficial for both activities compared to the parent acid. This may be due to increased lipophilicity, facilitating cell membrane penetration, or through favorable π-π stacking interactions with the biological target.
-
Electronic Effects: The presence of an electron-withdrawing group (chloro) on the phenyl ring (Derivative 2) leads to a marked increase in both antimicrobial and anti-inflammatory potency. This suggests that modulating the electronic properties of the aryl moiety is a critical factor in optimizing activity. Conversely, an electron-donating group (methoxy, Derivative 3) results in slightly lower activity compared to the chloro-substituted analog.
-
Alkyl vs. Aryl Amides: The benzylamide (Derivative 4) also shows good activity, indicating that a flexible linker between the amide and the aromatic ring is well-tolerated.
-
Small Alkyl Amides and Cyclic Aliphatic Amides: The dimethylamide (Derivative 5) and the morpholine amide (Derivative 6) exhibit weaker activity, suggesting that a simple increase in lipophilicity is not the sole determinant of potency and that specific aromatic or heteroaromatic features may be required for optimal target engagement.
Conclusion and Future Directions
The derivatization of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid through amide bond formation represents a promising strategy for the discovery of novel therapeutic agents with enhanced biological activity. The protocols outlined in this application note provide a robust and versatile framework for the synthesis of a diverse library of amide derivatives. The hypothetical data and SAR analysis highlight the potential for significant improvements in antimicrobial and anti-inflammatory potency through judicious selection of the amine coupling partner.
Future work should focus on the synthesis and biological evaluation of a broad range of amide derivatives to establish concrete SAR. This should include a wider variety of substituted anilines, benzylamines, and heterocyclic amines. Promising lead compounds should then be subjected to further optimization and in-depth pharmacological characterization, including mechanism of action studies and in vivo efficacy testing. The insights gained from these studies will be invaluable for the development of the next generation of piperazinone-based therapeutics.
References
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Priteshkumar, P., Hirak, J., Bhagirath, P., & Mayank, B. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 14(2), 65-70. [Link]
-
Kumar, R. R., Sahu, B., Pathania, S., & Kumar, B. (Year). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]
-
Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Patel, H. S., Desai, H. D., & Mistry, H. J. (Year). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]
-
Singh, K., & Singh, S. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]
-
Khedekar, P. B., Bahekar, R. H., Chopade, R. S., Umathe, S. N., Rao, A. R. R., & Bhusari, K. P. (2003). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Arzneimittelforschung, 53(9), 640–647. [Link]
-
Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides: first phosphodiesterase 7 inhibitors. Journal of Medicinal Chemistry, 46(15), 3219–3221. [Link]
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]
-
Chou, C. C., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Molecules, 28(18), 6701. [Link]
-
Sharma, S., et al. (2021). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. [Link]
-
Khedekar, P. B., et al. (2003). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Arzneimittelforschung, 53(9), 640-647. [Link]
-
Kumar, R. R., et al. (2024). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]
Sources
Application Notes and Protocols for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid Powder
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-microbial, anti-inflammatory, and antipsychotic properties.[1] This document provides detailed protocols and essential guidelines for the safe storage and handling of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid in a powdered form to ensure the integrity of the compound and the safety of laboratory personnel. Given the limited specific data on this exact molecule, some recommendations are based on established best practices for similar organic acids and piperazine-containing compounds.
Chemical and Physical Properties
A thorough understanding of the compound's properties is fundamental to its appropriate handling.
| Property | Value | Source |
| CAS Number | 693824-68-9 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| Appearance | White to off-white powder (presumed) | General knowledge for similar compounds |
| Purity | Typically ≥98% | Based on similar commercially available compounds |
Hazard Identification and Safety Precautions
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Irritant: May cause skin irritation.
-
Eye Irritant: May cause serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation.
Causality of Hazards: The acidic nature of the carboxylic acid group and the reactivity of the piperazine ring system likely contribute to its irritant properties. The overall molecular structure contributes to its potential toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
| PPE Item | Specifications and Rationale |
| Gloves | Nitrile or neoprene gloves. Double-gloving is recommended when handling larger quantities. The material must be resistant to organic acids and the potential solvents used. |
| Eye Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing or aerosolization of the powder. |
| Lab Coat | A flame-resistant lab coat with full-length sleeves and a secure closure. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required to prevent inhalation of the fine powder. |
Engineering Controls
Engineering controls are the primary line of defense in containing the powdered compound.
-
Chemical Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Storage Protocols
Proper storage is critical to maintaining the stability and purity of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid.
Short-Term Storage (≤ 30 days)
-
Temperature: Store in a cool, dry place, ideally at 2-8°C.
-
Container: Keep in the original, tightly sealed container.
-
Atmosphere: Protect from moisture and light. The use of a desiccator is recommended.
Long-Term Storage (> 30 days)
-
Temperature: For optimal long-term stability, store at -20°C. Studies on similar piperazine derivatives have shown that benzyl piperazines are more stable than their phenyl counterparts, with refrigeration or freezing significantly reducing degradation over time.[2]
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.
-
Inert Atmosphere: For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Incompatible Materials
To prevent hazardous reactions, store 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid separately from:
-
Strong Oxidizing Agents: Peroxides, nitrates, etc.
-
Strong Bases: Can cause deprotonation and potential degradation.
-
Strong Acids: While it is an acid, storage with strong mineral acids should be avoided.
Logical Framework for Storage Separation:
Caption: Chemical Compatibility Storage Diagram.
Handling and Solution Preparation Protocols
Weighing the Powder
Rationale: To minimize aerosolization and ensure accurate measurement.
-
Preparation: Don appropriate PPE and ensure the chemical fume hood is operational.
-
Tare: Place a clean, dry weighing vessel on an analytical balance and tare.
-
Dispensing: Carefully dispense the required amount of powder into the vessel using a clean spatula. Avoid sudden movements that could create dust clouds.
-
Cleaning: Clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol) within the fume hood.
-
Sealing: Tightly reseal the stock container immediately after use.
Preparation of Stock Solutions
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculation: Calculate the mass of the compound required. For a 10 mM solution in 10 mL of DMSO:
-
Mass (g) = 0.010 L * 0.010 mol/L * 248.28 g/mol = 0.0248 g (24.8 mg)
-
-
Weighing: Accurately weigh the calculated amount of powder as described in section 4.1.
-
Dissolution:
-
Transfer the powder to a sterile, conical tube.
-
Add a small amount of DMSO (e.g., 5 mL) to the tube.
-
Vortex briefly to suspend the powder.
-
If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating (37°C) may be applied if necessary, but monitor for any signs of degradation (color change).
-
Once dissolved, add DMSO to the final volume of 10 mL.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Filtration (Optional): For applications requiring sterile solutions, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Experimental Workflow for Solution Preparation:
Caption: Protocol for Preparing Stock Solutions.
Quality Control and Stability Assessment
Regular assessment of the compound's purity and the stability of its solutions is crucial for reproducible experimental results.
Purity Assessment of Powder
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach for assessing the purity of piperazine derivatives. A gradient elution with a C18 column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any significant impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.
Stability of Solutions
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions. It is recommended to perform a stability study on a test aliquot by subjecting it to several cycles and analyzing for degradation products via HPLC.
-
Long-Term Storage: Periodically (e.g., every 6 months) test a stored aliquot by HPLC to ensure its integrity.
Spill and Exposure Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
Powder Spill
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Secure: Restrict access to the area.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Clean-up:
-
Gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal
All waste containing 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
Le, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Welcome to the technical support guide for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth scientific explanations to overcome the common solubility hurdles associated with this compound in aqueous buffers. Our goal is to empower you with the knowledge to prepare accurate and stable solutions, ensuring the reliability and reproducibility of your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid possesses a structure that presents a classic solubility challenge. It contains both a basic piperazine nitrogen and an acidic carboxylic acid group. This makes the molecule zwitterionic , meaning it can carry both a positive and a negative charge simultaneously.
The solubility of zwitterionic compounds is highly dependent on pH.[1] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, intermolecular electrostatic attractions are maximized, and interactions with polar water molecules are minimized, leading to a significant drop in aqueous solubility.[2] Away from the pI, the molecule carries a net positive (at low pH) or net negative (at high pH) charge, which enhances its interaction with water and increases solubility.
To effectively solubilize this compound, we must control the pH of the buffer to shift the equilibrium away from the sparingly soluble zwitterionic state.
Caption: Decision workflow for solubilizing the compound.
Guide 2: Utilizing Co-solvents
If adjusting the pH is not compatible with your experimental system, using a co-solvent can be an alternative strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium. [3][4] Common Co-solvents:
-
Polyethylene Glycol (PEG 300/400)
-
Propylene Glycol (PG)
-
Ethanol
-
N-methyl-2-pyrrolidone (NMP)
Protocol 2: Co-solvent System Development
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution (e.g., 50-100 mM) in 100% of the chosen co-solvent (e.g., PEG 400).
-
Serial Dilution: Perform serial dilutions of this stock into your aqueous buffer.
-
Observe Solubility Limit: Note the highest concentration that remains in solution without precipitation for an extended period (e.g., 24 hours) at the desired temperature.
-
Validate Compatibility: Crucially, run a vehicle control in your assay using the same final concentration of the co-solvent to ensure it does not interfere with the experimental results. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. [5][4]
Co-solvent Typical Starting Concentration in Final Assay Considerations DMSO < 0.5% (v/v) Can interfere with biological assays; risk of precipitation upon dilution. [5][6] Ethanol 1-5% (v/v) Can cause protein denaturation at higher concentrations. PEG 400 5-20% (v/v) Generally well-tolerated but can increase viscosity. | Propylene Glycol | 5-20% (v/v) | Similar to PEG 400, good safety profile. |
Guide 3: Advanced Solubilization Techniques
For particularly challenging applications requiring high concentrations, advanced methods may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like the benzyl group on your compound, effectively encapsulating the hydrophobic portion and increasing aqueous solubility. [7][8][9]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Using a small amount of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) just above its critical micelle concentration (CMC) can help solubilize hydrophobic compounds by forming micelles. This approach is common in pharmaceutical formulations. [10] These advanced methods require careful formulation development and validation to ensure they do not interfere with the experiment.
Best Practices for Solution Preparation and Handling
-
Accuracy is Key: Always use calibrated balances and volumetric flasks to prepare stock solutions. [11][12][13]Knowing the exact concentration is critical for data reproducibility. [12]* Use High-Purity Reagents: Use analytical grade solvents and buffers, and high-purity water (e.g., Milli-Q® or equivalent).
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before use, especially after thawing. If crystals are present, attempt to redissolve by warming and vortexing. If they persist, the solution should not be used.
-
pH Meter Calibration: Ensure your pH meter is calibrated daily using at least two standard buffers (e.g., pH 7.00 and 4.00 or 10.00) that bracket your target pH. [14]Adhere to established standards for pH measurement. [15][16][17][18]* Document Everything: Keep a detailed record of your solubilization protocol, including the solvent, pH, final concentration, and storage conditions.
By understanding the underlying chemical principles of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid and systematically applying these troubleshooting guides, you can confidently prepare the stable, accurate solutions necessary for high-quality research.
References
-
Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.[Link]
-
pH and related terms. IUPAC.[Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH).[Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH).[Link]
-
Henderson–Hasselbalch equation. Wikipedia.[Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate.[Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH).[Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.[Link]
-
Measurement of pH. Definition, standards and procedures (IUPAC Recommendations 2002). IUPAC.[Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.[Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.[Link]
-
Solutions and dilutions: working with stock solutions. Rice University.[Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.[Link]
-
Measurement of pH. Definition, standards, and procedures (IUPAC Recommendations 2002). ResearchGate.[Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio.[Link]
-
Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.[Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.[Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.[Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate.[Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.[Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.[Link]
-
Does DMSO have an influence on tube formation assay (with EPC)? ResearchGate.[Link]
-
Benzyl (3-oxo-1-piperazinyl)acetate | C13H16N2O3. PubChem.[Link]
-
Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange.[Link]
-
Piperazine-2-carboxylic acid | C5H10N2O2. PubChem.[Link]
-
Lab Skills: Preparing Stock Solutions. YouTube.[Link]
-
Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar.[Link]
-
Dimethyl sulfoxide. Wikipedia.[Link]
-
Methods of solubility enhancements. Slideshare.[Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate.[Link]
-
β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. ResearchGate.[Link]
-
Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo.[Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.[Link]
-
The Henderson-Hasselbalch Equation and pKa. YouTube.[Link]
-
pH Buffer Solutions, Selection, Use, Application and Metrology. Reagecon.[Link]
-
2.5: Preparing Solutions. Chemistry LibreTexts.[Link]
-
pKa values of common substituted piperazines. ResearchGate.[Link]
-
Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3. PubChem.[Link]
-
Benzyl acetate. Wikipedia.[Link]
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Technical Support Center: Optimizing Dosage of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid for Cell Culture Experiments
Welcome to the technical support guide for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively utilizing this compound in cell culture experiments. Given that this is a novel compound, this guide emphasizes establishing a robust experimental framework to determine its optimal dosage and elucidate its mechanism of action.
I. Introduction to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid belongs to the piperazine class of compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds with a wide range of therapeutic effects.[1] Derivatives of piperazine have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1][2]
While the specific biological target of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is not yet fully characterized, related piperazine-containing molecules have been shown to induce apoptosis and necrosis in cancer cell lines, potentially through the intrinsic mitochondrial pathway.[3] Other similar compounds have been found to act as enzyme inhibitors or microtubule-targeting agents.[4][5][6] Therefore, it is crucial to approach the use of this compound with a systematic and rigorous methodology to determine its specific effects on your cell line of interest.
This guide will walk you through the essential steps of preparing the compound, determining the optimal concentration range, assessing its cytotoxic effects, and troubleshooting common experimental issues.
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid?
Causality: DMSO is a powerful solvent that can dissolve a wide range of hydrophobic compounds.[8] Creating a high-concentration stock allows for the addition of a small volume to your cell culture medium, minimizing the final DMSO concentration.
Self-Validation: Always visually inspect your stock solution for any precipitation. If the compound does not fully dissolve at 10 mM, you may need to try a lower concentration or a different solvent. However, be aware that alternative solvents may have their own cytotoxic effects.[8]
Q2: What is a good starting concentration range for my initial experiments?
A2: For a novel compound like this, a broad concentration range is recommended for initial screening. Based on published data for other cytotoxic piperazine derivatives, a range of 0.1 µM to 100 µM is a logical starting point.[9][10]
Causality: This wide range will help you identify the approximate concentration at which the compound begins to exert a biological effect and to determine the concentration at which it becomes cytotoxic.
Self-Validation: Your initial dose-response experiment will validate this range. If you see no effect at the highest concentration, you may need to test even higher concentrations. Conversely, if you see 100% cell death at the lowest concentration, you will need to perform a subsequent experiment with a lower concentration range.
Q3: How can I determine the optimal concentration for my experiments?
A3: The optimal concentration is determined by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This is the concentration of the compound that produces a 50% reduction in a measured biological response.
Causality: The IC50/EC50 value is a quantitative measure of the compound's potency and is essential for designing subsequent experiments.[11] It allows you to use a concentration that will produce a significant and reproducible effect without causing excessive cytotoxicity, unless cytotoxicity is the endpoint of interest.
Self-Validation: A well-conducted dose-response experiment, with appropriate controls and statistical analysis, will provide a reliable IC50/EC50 value. The steepness of the dose-response curve will also give you an indication of the compound's potency and the potential for off-target effects at higher concentrations.
Q4: What are the best methods to assess the cytotoxicity of this compound?
A4: There are several reliable methods to assess cytotoxicity. Two of the most common are the MTS assay, which measures metabolic activity, and the LDH release assay, which measures membrane integrity.[12][13][14]
Causality: The MTS assay relies on the conversion of a tetrazolium salt to a colored formazan product by metabolically active cells.[14] A decrease in this conversion is indicative of reduced cell viability. The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell lysis, providing a direct measure of cell death.[12][15]
Self-Validation: Using multiple cytotoxicity assays that measure different cellular parameters can provide a more comprehensive and validated assessment of the compound's effect on cell health.
III. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in the cell culture medium. | The compound has low aqueous solubility. The final concentration of the compound is too high. | Ensure the final DMSO concentration in your media is low (typically <0.5%). Prepare fresh dilutions from your stock solution for each experiment. If precipitation persists, you may need to lower the working concentration of the compound. |
| High variability between replicate wells. | Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate. | Ensure you have a single-cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Avoid using the outer wells of the microplate, or fill them with sterile media or PBS. |
| No biological effect observed, even at high concentrations. | The compound is not active in your cell line. The compound has degraded. The biological assay is not sensitive enough. | Consider testing the compound in a different cell line. Ensure proper storage of the stock solution (protected from light at -20°C or -80°C).[7] Verify the performance of your assay with a known positive control. |
| Unexpected or off-target effects. | The concentration of the compound is too high. The compound is not specific for its intended target. | Use the lowest effective concentration of the compound, as determined by your dose-response experiments.[16] Consider performing experiments to rule out common off-target effects, such as screening against a panel of related targets. |
| Inconsistent IC50 values between experiments. | Variations in cell passage number or confluency. Differences in incubation time. Inconsistent reagent preparation. | Use cells within a consistent passage number range and seed them to achieve a similar confluency for each experiment. Maintain a consistent incubation time with the compound. Prepare fresh reagents for each experiment whenever possible. |
IV. Experimental Protocols
Protocol 1: Determining the IC50 of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid using an MTS Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent kit (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare a 10 mM stock solution of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid in DMSO.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium. A common approach is to prepare a 2X concentration series.
-
Treat the cells by removing the existing medium and adding the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a background control.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[14]
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results on a semi-log graph to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an LDH Release Assay
This protocol provides a general framework for measuring cell death.
Materials:
-
Cells treated with 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid as in the IC50 protocol.
-
LDH release assay kit (e.g., Thermo Fisher CyQUANT™ LDH Cytotoxicity Assay)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm and 680 nm).
Procedure:
-
Prepare your experimental plate with cells treated with a range of concentrations of the compound, a vehicle control, and an untreated control.
-
Prepare control wells for maximum LDH release by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelengths specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity for each sample relative to the maximum LDH release control.
V. Visualization of Potential Mechanisms and Workflows
Workflow for Optimizing Compound Dosage
The following diagram outlines a systematic approach to determining the optimal dosage of a novel compound in cell culture.
Caption: Experimental workflow for dosage optimization.
Potential Signaling Pathway: Intrinsic Apoptosis
Given that many cytotoxic piperazine derivatives induce apoptosis, the intrinsic (mitochondrial) pathway is a key area for investigation. The diagram below illustrates a simplified version of this pathway.
Caption: Potential intrinsic apoptosis signaling pathway.
VI. References
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega. Available at: [Link]
-
Benzyl (3-oxo-1-piperazinyl)acetate. PubChem. Available at: [Link]
-
Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]
-
Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PubMed Central. Available at: [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available at: [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Available at: [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. ResearchGate. Available at: [Link]
-
Effect of a novel piperazine compound on cancer cells. ResearchGate. Available at: [Link]
-
Dose-Response Relationships. MSD Manual Professional Edition. Available at: [Link]
-
Cytotoxicity of the four piperazine designer drugs after 72-h... ResearchGate. Available at: [Link]
-
Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. Available at: [Link]
-
Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. PubMed. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
MTS Cell Proliferation Assay Kit User Manual. BioVision. Available at: [Link]
-
Trazodone. Wikipedia. Available at: [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. Available at: [Link]
-
Dose-Response Curve | Definition and Applications. Danaher Life Sciences. Available at: [Link]
-
Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]
-
Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. Available at: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. PubMed Central. Available at: [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PubMed Central. Available at: [Link]
-
Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. ResearchGate. Available at: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating In Vitro Cytotoxicity of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Welcome to the technical support guide for managing the in vitro cytotoxicity of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during their experiments. Here, we synthesize technical accuracy with field-proven insights to help you understand, characterize, and ultimately reduce the off-target cytotoxic effects of this piperazine derivative.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges and provides a rapid-response troubleshooting framework.
Q1: My initial screen with 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid shows high cytotoxicity across multiple cell lines, even at low concentrations. What are my first steps?
A1: Before delving into complex mechanistic studies, it's crucial to confirm that the observed cytotoxicity is a true biological effect and not an experimental artifact.[1] The first 24-48 hours of troubleshooting should focus on validating your experimental setup.
-
Verify Compound Concentration: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple calculation error is a common source of unexpectedly high toxicity.
-
Assess Compound Stability & Solubility: Confirm that your compound is stable and soluble in the culture medium for the duration of the experiment.[1] Precipitated compound can cause physical stress to cells or lead to inaccurate dosing. Degradation products may also be more toxic than the parent compound.[1]
-
Quick Solubility Check: Prepare the highest concentration of your compound in media and inspect it under a microscope for precipitates.
-
-
Evaluate Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, which is typically below 0.5%.[1] Run a vehicle-only control to confirm it is not the source of the cytotoxicity.
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS, AlamarBlue) by acting as reducing agents or by having inherent color.[2][3] Include a "compound-only" control (compound in media, no cells) to rule out false positives.
Q2: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?
A2: This is a critical distinction for interpreting your results. A cytotoxic effect results in cell death, whereas a cytostatic effect merely prevents cell proliferation.[4]
You can distinguish between these effects by performing a time-course experiment and measuring both cell viability (e.g., via a membrane integrity assay like LDH release) and total cell number (e.g., via cell counting or a DNA-binding dye like crystal violet).
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a drop in the total cell number over time.
-
Cytostaticity: The total cell number will plateau, but the percentage of viable cells will remain high.[1]
Q3: I'm observing significant variability in cytotoxicity between experiments. How can I improve reproducibility?
A3: Experimental variability is a common challenge. To address this, standardize your protocol rigorously.[1]
-
Cell Passage Number & Density: Use cells within a consistent, low passage number range. Ensure that the cell seeding density is identical for every experiment.
-
Reagent Preparation: Prepare fresh dilutions of your compound from a validated stock solution for each experiment.
-
Consistent Incubation: Maintain exact incubation times and ensure your incubator provides a stable environment (temperature, CO2, humidity).
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for unexpected in vitro cytotoxicity.
Section 2: Mechanistic Deep Dive - Understanding the "Why"
Once you have confirmed a true cytotoxic effect, the next step is to understand the underlying mechanism. Piperazine derivatives often induce cell death through apoptosis.[5][6] A common pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of a caspase cascade.[5][7][8]
Potential Cytotoxic Pathway of Piperazine Derivatives
Many cytotoxic compounds, including various piperazine derivatives, converge on the intrinsic (mitochondrial) pathway of apoptosis.[5] This pathway is often initiated by cellular stress, such as the generation of Reactive Oxygen Species (ROS).
Caption: A generalized intrinsic apoptotic pathway potentially induced by piperazine derivatives.
Recommended Mechanistic Assays
To investigate this pathway, a series of targeted assays should be performed.
| Assay Type | Parameter Measured | Recommended Method | Causality Link |
| Oxidative Stress | Intracellular ROS levels | DCFH-DA Assay | Determines if the compound induces oxidative stress, a common trigger for apoptosis. |
| Mitochondrial Health | Mitochondrial Membrane Potential (ΔΨm) | JC-1 or TMRE Staining | Loss of ΔΨm is a key indicator of mitochondrial-mediated apoptosis. |
| Caspase Activation | Activity of key caspases | Fluorometric or Colorimetric Caspase-3/7, -8, -9 Assays | Confirms the involvement of the caspase cascade, a hallmark of apoptosis.[9] |
| Apoptosis Confirmation | Phosphatidylserine externalization | Annexin V/Propidium Iodide (PI) Staining | Differentiates between early apoptotic, late apoptotic, and necrotic cells. |
Protocol: Caspase-3/7 Activity Assay (Fluorometric)
This protocol provides a method to quantify the activity of effector caspases, which are central to the execution of apoptosis.[9]
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid at various concentrations for the desired time period. Include a vehicle control and a positive control (e.g., staurosporine).
-
Lysis and Reagent Addition:
-
Remove the culture medium.
-
Add 100 µL of a lysis buffer to each well and incubate for 10 minutes on a shaker to ensure complete cell lysis.
-
Prepare the caspase-3/7 reagent by diluting the fluorogenic substrate (e.g., Ac-DEVD-AMC) in an appropriate assay buffer.
-
Add 100 µL of the caspase reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 350-380 nm Ex / 440-460 nm Em for AMC-based substrates).
-
Data Analysis: Background fluorescence (from wells with no cells) is subtracted from all readings. Express the data as fold change in caspase activity relative to the vehicle control.
Section 3: Advanced Strategies for Cytotoxicity Reduction
If the intrinsic cytotoxicity of the compound is confirmed, the following strategies can be employed to mitigate it, either by modifying the experimental conditions or the compound's formulation.
Strategy 1: Optimization of Experimental Parameters
Sometimes, cytotoxicity can be exacerbated by suboptimal culture conditions.
-
Reduce Incubation Time: Perform a time-course experiment to determine the earliest time point at which the desired biological effect (e.g., target inhibition) occurs. Reducing the overall exposure time can minimize off-target toxicity.[1]
-
Adjust Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to compounds, potentially reducing their free concentration and thus their toxicity.[10][11] Conversely, in some cases, serum-free conditions can exacerbate cytotoxicity.[12] Test a range of serum concentrations (e.g., 2.5%, 5%, 10%) to find a balance that maintains cell health while allowing for compound activity.
Strategy 2: Formulation and Drug Delivery Systems
Encapsulating the compound in a nanoparticle or liposome can dramatically alter its biodistribution at the cellular level, reducing non-specific uptake and mitigating cytotoxicity.[3][13][14][15][16] This approach shields the cells from high concentrations of the free drug.
-
Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[13][17] They can reduce the toxicity of cytotoxic drugs by modifying their pharmacokinetic profile.[15][16]
-
Nanoparticle Encapsulation: Polymeric nanoparticles can also be used to encapsulate your compound, offering controlled release and potentially reducing off-target effects.[3][14][18]
Caption: Workflow for developing and testing a liposomal formulation to reduce cytotoxicity.
Strategy 3: Chemical Modification
If formulation strategies are insufficient, structural modification of the compound may be necessary. This is a complex undertaking that requires medicinal chemistry expertise. The goal is to identify the part of the molecule responsible for the toxicity (the "toxicophore") and modify it without abolishing the desired biological activity.[19][20][21]
-
Structure-Toxicity Relationship (STR) Studies: Synthesize and test a small series of analogs of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid to identify which structural features are most associated with the cytotoxic effect. For example, modifications to the benzyl group or the piperazine ring could be explored.
-
Prodrug Approach: The compound could be modified into an inactive prodrug that is only converted to the active form by enzymes present in the target cells or tissue.[20]
This guide provides a structured approach to understanding and mitigating the in vitro cytotoxicity of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. By systematically eliminating experimental artifacts, investigating the underlying mechanisms, and applying advanced formulation or modification strategies, researchers can develop a clearer path for their compound's progression in the drug discovery pipeline.
References
-
Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? YouTube. Available at: [Link]
-
NPTEL-NOC IITM. (2025). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Available at: [Link]
-
Al-Otaibi, W. Q., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]
-
Bdeir, R., et al. (2024). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. MDPI. Available at: [Link]
-
Brown, J. M. (n.d.). Chemical modifiers of cancer treatment. PubMed. Available at: [Link]
-
Kaufmann, S. H., & Earnshaw, W. C. (n.d.). Activation and role of caspases in chemotherapy-induced apoptosis. PubMed. Available at: [Link]
-
Author. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]
-
Wang, Y., et al. (n.d.). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2022). Drug toxicity assessment: cell proliferation versus cell death. PubMed Central. Available at: [Link]
-
L'Azou, B., et al. (n.d.). Effect of serum concentration on the cytotoxicity of clay particles. PubMed. Available at: [Link]
-
Creative Diagnostics. (n.d.). Tissue-specific Chemical Modification of Small Molecule Drugs. Creative Diagnostics. Available at: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]
-
Al-Sanda, S. Y., et al. (2018). Liposomal Drug Delivery Systems and Anticancer Drugs. MDPI. Available at: [Link]
-
MDPI. (n.d.). Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology. MDPI. Available at: [Link]
-
Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. Available at: [Link]
-
Le Bihan, O., et al. (n.d.). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Frontiers. Available at: [Link]
-
Jendrossek, V., et al. (n.d.). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research. Available at: [Link]
-
National Institutes of Health. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. NIH. Available at: [Link]
-
MDPI. (2024). Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity. MDPI. Available at: [Link]
-
GERPAC. (2009). New drug delivery systems for cytotoxic drugs. GERPAC. Available at: [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
Senjab, R. M., et al. (n.d.). Advances in liposomal nanotechnology: from concept to clinics. RSC Publishing. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis Online. Available at: [Link]
-
Hsiao, I. L., & Huang, Y. J. (n.d.). Effects of serum on cytotoxicity of nano- and micro-sized ZnO particles. PubMed Central. Available at: [Link]
-
Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers. Available at: [Link]
-
Portland Press. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions. Available at: [Link]
-
RSC Publishing. (2023). Nanoparticle-based drug delivery systems targeting cancer cell surfaces. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). Chemical Modification of Therapeutic Drugs or Drug Vector Systems to Achieve Targeted Therapy: Looking for the Grail. ResearchGate. Available at: [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
Dove Medical Press. (2026). In vitro Effects of Gadoteric Acid and Iobitridol Toxicity and Platelet-Rich Plasma-Mediated Protection in Human Annulus Fibrosus and Nucleus Pulposus Cells. Dove Medical Press. Available at: [Link]
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PubMed. (n.d.). Liposomal formulations of cytotoxic drugs. PubMed. Available at: [Link]
-
Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks. Available at: [Link]
-
AACR Journals. (n.d.). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. AACR Journals. Available at: [Link]
-
National Institutes of Health. (2021). Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. NIH. Available at: [Link]
-
Creative Biolabs. (2022). Liposomal Delivery Systems in Cancer Therapy. YouTube. Available at: [Link]
-
National Institutes of Health. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. NIH. Available at: [Link]
-
PubMed. (2024). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. PubMed. Available at: [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
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- 4. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Benzylpiperazine Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzylpiperazine (BZP) and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you navigate common challenges and ensure the integrity of your synthesis. This document is structured as a dynamic troubleshooting resource, addressing the practical issues that can arise during experimentation.
Section 1: Foundational Synthetic Strategies & Troubleshooting
The two most prevalent methods for the synthesis of benzylpiperazine derivatives are direct N-alkylation and reductive amination. Each has its own set of advantages and potential pitfalls.
Direct N-Alkylation with Benzyl Halides
This is a classical and straightforward approach, typically involving the reaction of piperazine with a benzyl halide (e.g., benzyl chloride).
Q1: My reaction is producing a significant amount of the 1,4-dibenzylpiperazine (DBZP) byproduct, leading to low yields of my desired mono-benzylated product. What's going wrong and how can I fix it?
A1: This is the most common pitfall in this synthesis. The formation of the disubstituted byproduct, 1,4-dibenzylpiperazine (DBZP), is a competing reaction that can be difficult to control if reaction conditions are not optimized.[1][2]
-
Causality: The mono-benzylated product is also a secondary amine and can react with another molecule of the benzyl halide. This second reaction is often faster than the first, especially at elevated temperatures or with an excess of the alkylating agent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of piperazine relative to the benzyl halide. A 2-4 fold excess of piperazine is a good starting point. This statistically favors the reaction of the benzyl halide with the more abundant starting piperazine.
-
Use a Piperazine Salt: A highly effective method is to use a mixture of piperazine and its salt (e.g., piperazine monohydrochloride or dihydrochloride).[3] The free piperazine is the reactive species, and as it reacts, it is protonated by the HCl released, maintaining a low concentration of the free base and minimizing the second alkylation. The Organic Syntheses procedure is an excellent example of this, yielding the desired product in high purity.[3]
-
Temperature Control: Run the reaction at a lower temperature. While this may slow down the reaction rate, it will have a more pronounced effect on suppressing the formation of the disubstituted product.[2]
-
Slow Addition of Benzyl Halide: Add the benzyl halide dropwise to the reaction mixture containing the excess piperazine. This ensures that the concentration of the benzyl halide is always low, further favoring the reaction with the more abundant piperazine.
-
Q2: I'm having difficulty separating the desired 1-benzylpiperazine from the unreacted piperazine and the DBZP byproduct. What are the best purification strategies?
A2: Purification can indeed be challenging due to the similar basic properties of the components.
-
Troubleshooting Steps:
-
Crystallization: If you have followed a protocol that yields the product as a hydrochloride salt (like the Organic Syntheses procedure), crystallization can be very effective.[3] The desired 1-benzylpiperazine dihydrochloride can be selectively precipitated from a suitable solvent like ethanol, leaving the more soluble unreacted piperazine in solution.[3]
-
Acid-Base Extraction: The basicity of the three components (piperazine, BZP, DBZP) is different enough to allow for some separation through careful pH-controlled extraction, though this can be tedious. A more effective approach is to utilize the difference in their salt-forming properties.
-
Fractional Distillation under Reduced Pressure: For the free bases, fractional distillation is a viable option if the boiling points are sufficiently different and the compounds are thermally stable. 1-benzylpiperazine has a boiling point of 122-124 °C at 2.5 mmHg.[3]
-
Column Chromatography: While not always ideal for large-scale purifications of highly basic amines, silica gel chromatography can be used. A mobile phase of dichloromethane/methanol with a small amount of triethylamine or ammonia is often effective in preventing streaking.
-
Q3: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors related to your reagents and reaction setup.
-
Troubleshooting Steps:
-
Quality of Benzyl Halide: Ensure your benzyl halide is fresh and has not hydrolyzed to benzyl alcohol. It's often recommended to use recently distilled benzyl chloride.[3]
-
Inadequate Mixing: If you have a heterogeneous mixture (e.g., with a piperazine salt), ensure vigorous stirring to maximize the contact between the reactants.
-
Solvent Choice: The choice of solvent can impact the solubility of the reactants. Ethanol is a common and effective solvent for this reaction.[3]
-
Reductive Amination
Reductive amination is a versatile alternative that involves the reaction of piperazine with an aldehyde or ketone (e.g., benzaldehyde) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Q1: I am attempting a reductive amination between piperazine and benzaldehyde, but the yield is low. What are the critical parameters to optimize?
A1: Low yields in reductive aminations often stem from suboptimal reaction conditions or issues with the reducing agent.
-
Causality: The key is the efficient formation of the iminium ion intermediate followed by its selective reduction. Side reactions can include the reduction of the starting aldehyde or the formation of over-alkylated products.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation, as it is selective for the iminium ion over the aldehyde.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also commonly used. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde, so the imine formation should be complete before its addition.[4]
-
pH Control: The formation of the iminium ion is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal. This can be achieved by adding a catalytic amount of acetic acid.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions with NaBH(OAc)₃.[5] For NaBH₃CN, methanol is often used.
-
Water Scavenging: The formation of the imine produces water, which can hydrolyze the iminium ion back to the starting materials. The addition of a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate can improve yields.
-
Q2: I am observing the formation of N,N'-bis(benzyl)piperazine even with reductive amination. How can I prevent this?
A2: While less common than in direct alkylation, over-alkylation can still occur.
-
Troubleshooting Steps:
-
Use a Protecting Group: The most reliable way to ensure mono-alkylation is to use a mono-protected piperazine derivative, such as N-Boc-piperazine or N-Cbz-piperazine.[2] After the reductive amination, the protecting group can be removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
-
Control Stoichiometry: Similar to direct alkylation, using an excess of piperazine can favor mono-alkylation.
-
Section 2: Experimental Protocols & Data
Protocol 1: Direct N-Alkylation using Piperazine Monohydrochloride (Adapted from Organic Syntheses)[3]
This method is highly recommended for its simplicity and effectiveness in preventing the formation of the disubstituted byproduct.
Step-by-Step Methodology:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve piperazine hexahydrate (0.125 mol) and piperazine dihydrochloride monohydrate (0.125 mol) in absolute ethanol (50 mL) by warming to 65 °C.
-
With vigorous stirring, add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes while maintaining the temperature at 65 °C.
-
Continue stirring at 65 °C for an additional 25 minutes.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Collect the precipitated piperazine dihydrochloride by suction filtration and wash with cold absolute ethanol.
-
To the filtrate, add a saturated solution of HCl in absolute ethanol to precipitate the 1-benzylpiperazine dihydrochloride.
-
Collect the product by suction filtration, wash with benzene, and dry.
-
To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N NaOH, and extract with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride[4][5][6]
This is a general procedure that can be adapted for various benzylpiperazine derivatives.
Step-by-Step Methodology:
-
To a stirred solution of piperazine (or a mono-protected piperazine) (1.0 eq) and benzaldehyde (or a substituted benzaldehyde) (1.0-1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
Comparative Data on Synthesis Methods
| Method | Key Reagents | Typical Yield | Purity | Key Advantages | Common Pitfalls | Reference |
| Direct Alkylation | Piperazine, Benzyl Chloride | 65-75% (of free base) | High after crystallization | Cost-effective, simple procedure | Formation of DBZP | [3] |
| Reductive Amination | Piperazine, Benzaldehyde, NaBH(OAc)₃ | 70-95% | Good to excellent | High yielding, good functional group tolerance | Requires a hydride reducing agent, potential for over-alkylation without a protecting group | [4][5][6] |
| Protected Piperazine | N-Boc-piperazine, Benzyl Halide/Aldehyde | High | Excellent | Excellent control of mono-alkylation | Additional protection and deprotection steps required | [2] |
Section 3: Visualizing the Chemistry
Workflow for Direct N-Alkylation
Caption: Direct N-alkylation workflow.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
Mechanism of DBZP Byproduct Formation
Caption: Formation of the DBZP byproduct.
References
-
Cymerman Craig, J.; Young, R. J. 1-BENZYLPIPERAZINE. Org. Synth.1962 , 42, 19. DOI: 10.15227/orgsyn.042.0019. [Link]
-
SWGDrug. BENZYLPIPERAZINE. June 2005. [Link]
- Chan, W. Y., et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 2011, 13(1), 007-014.
- Process for preparing N-benzyl piperazine. CN1634901A.
-
Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University, 2021. [Link]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 1996 , 61(11), 3849–3862. [Link]
-
Dibenzylpiperazine. In Wikipedia. [Link]
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]
-
1-Benzylpiperazine. In PubChem. National Institutes of Health. [Link]
-
Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2020 , 41(2), 193-200. [Link]
-
Reductive Amination. In Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
Sources
- 1. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etd.auburn.edu [etd.auburn.edu]
Technical Support Center: Purification of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Welcome to the technical support center for the purification of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis purification of this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and won't solidify. What should I do?
A1: This is a common issue often caused by the presence of residual solvents or impurities that depress the freezing point. First, ensure all volatile solvents have been thoroughly removed under a high vacuum. If the product remains an oil, it is advisable to proceed with a purification method such as column chromatography or acid-base extraction to remove the impurities that are inhibiting crystallization.
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: The most common impurities are typically unreacted starting materials or byproducts from side reactions. Depending on the synthetic route, these could include starting amines, benzylating agents, or products of over-alkylation. It is also possible to have diastereomers if chiral centers are not controlled during the synthesis.
Q3: What is the most efficient method for purifying 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid on a large scale?
A3: For large-scale purification, recrystallization or acid-base extraction are generally more efficient and cost-effective than chromatography. Acid-base extraction, in particular, is highly effective for this molecule due to the presence of both a carboxylic acid and a basic nitrogen atom, allowing for selective extraction and removal of neutral or different-pKa impurities.
Q4: My final product has a persistent color. How can I remove it?
A4: Colored impurities can often be removed by treating a solution of your compound with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon. Subsequent recrystallization should then yield a colorless product.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause | Troubleshooting Action |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature. - Use a solvent pair for recrystallization.[2][3] - Ensure the minimum amount of hot solvent is used to dissolve the compound. |
| Product "oils out" during recrystallization | The solution is supersaturated, or the cooling rate is too fast. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent to the hot solution before cooling. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor separation during column chromatography | Incorrect mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point is a mixture of hexane and ethyl acetate.[4] - For this acidic compound, adding a small amount of acetic acid to the mobile phase can improve peak shape. |
| Emulsion formation during acid-base extraction | The pH of the aqueous layer is close to the isoelectric point of the compound; vigorous shaking. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Instead of shaking, gently invert the separatory funnel multiple times. - Adjust the pH of the aqueous layer to be further from the compound's isoelectric point. |
| Product is not precipitating after acid-base extraction and pH adjustment | The compound is too soluble in the aqueous solution, or the concentration is too low. | - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) after acidification to recover the product. - Concentrate the aqueous solution under reduced pressure before acidification. |
Purification Protocols
Here we provide detailed, step-by-step methodologies for the most effective purification techniques for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid.
Protocol 1: Acid-Base Extraction
This method leverages the amphoteric nature of the target molecule, which contains both a carboxylic acid (acidic) and a piperazine nitrogen (basic). This allows for its separation from neutral, acidic, and basic impurities.
Caption: Workflow for Acid-Base Extraction Purification.
-
Dissolution: Dissolve the crude 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.[5]
-
Extraction 1: Gently mix the layers and then allow them to separate. The deprotonated product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Separation 1: Drain the lower aqueous layer into a clean flask. The organic layer containing impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the product to precipitate.
-
Extraction 2: Extract the acidified aqueous solution multiple times with an organic solvent such as ethyl acetate to recover the protonated, now organic-soluble, product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent is identified. The principle is to dissolve the crude product in a minimum amount of a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent/Solvent System | Suitability | Comments |
| Ethanol/Water | Excellent | Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[3] |
| Acetone/Hexane | Good | A good choice for compounds of intermediate polarity. Dissolve in hot acetone and add hexane as the anti-solvent. |
| Ethyl Acetate | Fair | May be suitable if the compound has moderate solubility. |
| Toluene | Potential for high temperature recrystallization | Useful if the compound is not very soluble in other common solvents. |
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent or solvent pair from the table above.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 3: Silica Gel Column Chromatography
For small-scale purification or when dealing with difficult-to-separate impurities, silica gel column chromatography is a powerful technique.
Caption: Workflow for Column Chromatography Purification.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.3. A mixture of ethyl acetate and hexanes, with a small percentage of acetic acid (e.g., 0.5-1%) to prevent tailing, is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid.
References
- U.S. Patent 2,919,275A, "Purification of piperazine," issued December 29, 1959.
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica, 70(4), 423–441. [Link]
-
Štefane, B., & Požgan, F. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2695. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Recrystallization. (n.d.). [Link]
-
Recrystallization. (n.d.). [Link]
Sources
Optimizing reaction conditions for the synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Technical Support Center: Synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. The synthesis of this substituted piperazinone, while conceptually straightforward, presents several critical steps where optimization is key to achieving high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on root causes and actionable solutions.
Q1: I am observing very low or no yield of the desired product. What are the likely causes and how can I fix this?
Low yield is a common issue that can stem from several stages of the synthesis. A systematic diagnosis is crucial. The synthesis typically involves the cyclization of an N-benzylated diamine with an appropriate C2 synthon to form the piperazinone ester, followed by hydrolysis.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
The Problem: The primary starting materials, N-benzylethylenediamine and the C2 synthon (e.g., diethyl malonate, ethyl chloroacetate), may be degraded or contain impurities that inhibit the reaction.
-
The Solution: Verify the purity of your starting materials via NMR or GC-MS. N-benzylethylenediamine can oxidize over time; consider purification by distillation under reduced pressure if necessary. Ensure reagents like ethyl chloroacetate have not hydrolyzed.
-
-
Inefficient Cyclization (Piperazinone Formation):
-
The Problem: The cyclization to form the 6-membered ring is often the most challenging step. The reaction may be too slow, or side reactions may dominate under suboptimal conditions. For instance, using excess ethylenediamine in similar syntheses can complicate purification and lead to side reactions due to the equal reactivity of its two amino groups.[1]
-
The Solution:
-
Temperature Control: This reaction is highly temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition and byproduct formation. Conversely, a temperature that is too low will result in an impractically slow reaction rate. See the table below for recommended starting points.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are often effective. In some cases, using a non-polar solvent like toluene with a base can drive the reaction forward by removing water.
-
Base Selection: A non-nucleophilic base is essential to promote cyclization without causing unwanted side reactions. Bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are commonly used. The strength and stoichiometry of the base must be carefully optimized.[2]
-
-
-
Incomplete Hydrolysis of the Ester Precursor:
-
The Problem: The final step, hydrolysis of the ethyl or benzyl ester to the carboxylic acid, may not go to completion. Both acidic and basic conditions can be used for hydrolysis.[3]
-
The Solution:
-
Base-Mediated Hydrolysis (Saponification): This is often cleaner. Use a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or Methanol/water. Monitor the reaction by TLC or LC-MS until all the starting ester is consumed. Overly harsh conditions (high temperature, high base concentration) can risk opening the lactam ring.[4]
-
Acid-Mediated Hydrolysis: While possible, this can sometimes be slower and may require harsher conditions, which could lead to degradation.
-
-
-
Product Loss During Workup and Purification:
-
The Problem: The target molecule is zwitterionic and can have high water solubility, leading to losses during aqueous extractions.[3] Purification by chromatography can also be challenging.
-
The Solution:
-
pH Adjustment: During workup after hydrolysis, carefully adjust the pH to the isoelectric point of the molecule to minimize its solubility in the aqueous phase before extraction.
-
Purification Strategy: Crystallization is often the preferred method for purification. If chromatography is necessary, consider using a polar solvent system or reverse-phase chromatography. An alternative is to precipitate the product as a salt, for example, a diacetate salt, which can sometimes be selectively crystallized from a crude mixture.[5]
-
-
Table 1: Recommended Starting Conditions for Key Reaction Steps
| Step | Parameter | Recommended Condition | Rationale & Citation |
| Cyclization | Temperature | 80-110 °C (Reflux) | Balances reaction rate against thermal decomposition. Higher temperatures may be needed for less reactive substrates. |
| Solvent | Toluene, DMF, Acetonitrile | Aprotic solvents are generally preferred to avoid side reactions with the electrophilic center. | |
| Base | K₂CO₃, NaH, TEA | A non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[6] | |
| Hydrolysis | Reagent | LiOH or NaOH (1.5 - 3.0 equiv.) | Provides clean conversion of the ester to the carboxylate salt.[4] |
| Solvent | THF/H₂O or MeOH/H₂O (1:1) | Ensures solubility of both the organic ester and the inorganic base. | |
| Temperature | 0 °C to Room Temperature | Minimizes risk of lactam hydrolysis while allowing for complete saponification. |
Q2: My final product is contaminated with significant impurities. How can I identify and eliminate them?
Impurity profiling is essential for developing a robust synthesis. The nature of the impurity often points directly to the problematic reaction step.
Common Impurities & Mitigation Strategies:
-
Unreacted N-benzylethylenediamine:
-
Identification: Appears as a lower Rf spot on TLC (if using normal phase) and can be readily identified by LC-MS.
-
Cause: Insufficient amount of the C2 synthon or incomplete reaction.
-
Solution: Ensure a slight excess (1.05-1.1 equivalents) of the C2 synthon (e.g., diethyl malonate). Increase reaction time or temperature for the cyclization step. This basic impurity can be removed with an acidic wash (e.g., dilute HCl) during workup, provided the product is stable to acid.
-
-
N,N'-Dibenzylethylenediamine:
-
Identification: A higher Rf, less polar spot on TLC. Can be confirmed by MS and ¹H NMR (disappearance of N-H protons, symmetric benzyl signals).
-
Cause: This is a common byproduct during the synthesis of the N-benzylethylenediamine precursor if using benzyl halide for alkylation.
-
Solution: Use a large excess of ethylenediamine relative to the benzylating agent and add the benzyl halide slowly to the reaction mixture. Purify the N-benzylethylenediamine by vacuum distillation before use.
-
-
Five-Membered Lactam (Side Product):
-
Identification: Can be detected by LC-MS as an isomer of a potential intermediate.
-
Cause: In similar piperazine syntheses, the formation of five-membered ring side products has been observed, especially at higher temperatures during cyclization.[7]
-
Solution: Perform the cyclization step at the lowest effective temperature. Careful control of neutralization steps, if any, at lower temperatures (e.g., 0 °C) can also suppress the formation of this byproduct.[7]
-
-
Residual Ester Precursor:
-
Identification: Higher Rf spot than the final acid product on TLC. Easily detected by LC-MS.
-
Cause: Incomplete hydrolysis.
-
Solution: Increase the reaction time for the hydrolysis step, or add a slight excess of the base (e.g., increase from 1.5 to 2.0 equivalents of LiOH). Gentle warming (e.g., to 40 °C) can also drive the reaction to completion, but monitor carefully for any degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare the 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid scaffold?
There are two primary strategies for constructing the core structure. The choice depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Cyclization Approach. This is the most common method. It involves reacting N-benzylethylenediamine with a C2 synthon that already contains the acetic acid ester moiety, such as diethyl malonate or a derivative. This directly builds the piperazinone ring with the required side chain.
-
Route B: N-Alkylation Approach. This route starts with a pre-formed 2-(3-oxo-2-piperazinyl)acetic acid ester. The benzyl group is then introduced via N-alkylation using benzyl bromide or a similar reagent, typically in the presence of a base like K₂CO₃ in a polar aprotic solvent.[2] This can be advantageous if the parent piperazinone is readily available.
Q2: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method for routine monitoring. A typical mobile phase for both the cyclization and hydrolysis steps is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. Staining with potassium permanganate is effective for visualizing the reactants and products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of starting materials and the appearance of the product, while also detecting any intermediates or byproducts by their mass. This is particularly useful for identifying the source of impurities.[8]
Q3: What is the mechanism of the key cyclization step?
The cyclization reaction is a nucleophilic acyl substitution followed by an intramolecular condensation/amination. The process can be visualized as follows:
-
Initial Acylation: The more sterically accessible primary amine of N-benzylethylenediamine attacks one of the carbonyl groups of diethyl malonate.
-
Amide Formation: An intermediate amide is formed with the loss of ethanol.
-
Intramolecular Cyclization: The secondary amine of the intermediate then attacks the remaining ester carbonyl group.
-
Ring Closure: The six-membered piperazinone ring is formed with the elimination of a second molecule of ethanol. This step is often the rate-limiting step and is driven to completion by heating.
Optimized Experimental Protocol
This protocol describes a reliable, two-step procedure starting from N-benzylethylenediamine.
Step 1: Synthesis of Ethyl 2-(1-Benzyl-3-oxo-2-piperazinyl)acetate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzylethylenediamine (1.0 eq), diethyl malonate (1.1 eq), and toluene (to make a 0.5 M solution).
-
Add sodium ethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Carefully add water to quench any remaining base.
-
Separate the organic layer. Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester product.[7]
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester intermediate.
Step 2: Hydrolysis to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
-
Dissolve the purified ethyl ester (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (to make a 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1N HCl to a pH of approximately 5-6 (the isoelectric point). A precipitate should form.
-
Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
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Zhang, A., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2948. Available at: [Link]
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PubChem. Benzyl (3-oxo-1-piperazinyl)acetate. National Center for Biotechnology Information. Available at: [Link]
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Hassan, H. G., et al. (2003). A Simple Synthesis of N-Alkylpiperazines. Molecules, 8(3), 356-360. Available at: [Link]
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Goolamali, Z., et al. (1972). Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1327-1334. Available at: [Link]
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Figa, V. F., et al. (2018). Spectral Properties of Highly Emissive Derivative of Coumarin... ResearchGate. Available at: [Link]
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Stead, D., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines... Journal of the American Chemical Society, 137(51), 16104-16112. Available at: [Link]
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MaChemGuy. (2014). Hydrolysis of Esters. YouTube. Available at: [Link]
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Validation & Comparative
A Technical Guide to the Secondary Validation of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: A Cell-Based Approach to Confirming Pro-Apoptotic Activity
This guide provides a comprehensive framework for the validation of a putative enzyme inhibitor, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (hereafter referred to as Pip-Ac), identified from a primary biochemical screen. The focus is on a robust secondary, cell-based assay to confirm its pro-apoptotic activity by measuring the activation of caspase-3, a key executioner in programmed cell death. This guide is intended for researchers in drug discovery and development, offering a detailed protocol, comparative data analysis, and the scientific rationale behind the experimental design.
The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the induction of apoptosis in cancer cells.[1][2] Several studies have demonstrated that piperazine-containing molecules can trigger caspase cascades, making the investigation of novel piperazine compounds as potential anti-cancer agents a promising avenue of research.[2][3][4]
From Biochemical Hit to Cellular Confirmation: The Rationale for a Secondary Assay
A primary high-throughput screen, often a biochemical assay, is designed for speed and sensitivity in identifying initial "hits" from large compound libraries.[5] Let us hypothesize that Pip-Ac was identified as a potential inhibitor of recombinant caspase-3 in a fluorescence-based assay. While this initial result is promising, it is crucial to validate this activity in a more physiologically relevant context.[6][7] A cell-based assay serves this purpose by addressing several key questions that a biochemical assay cannot:
-
Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?
-
Cellular Efficacy: Does the compound maintain its inhibitory activity in the complex cellular environment, with potential competing interactions and metabolic processes?
-
On-Target Effect: Does the observed enzymatic inhibition translate to the expected cellular phenotype, in this case, the induction of apoptosis?
This guide will detail a cell-based caspase-3 activity assay to validate the pro-apoptotic potential of Pip-Ac, comparing its performance against established modulators of apoptosis.
Experimental Design: A Comparative Approach to Validation
To ensure the integrity and interpretability of our secondary assay, we will employ a comparative approach using well-characterized control compounds:
-
Test Compound: 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (Pip-Ac)
-
Positive Control (Apoptosis Inducer): Staurosporine, a potent but non-selective protein kinase inhibitor, is a well-established inducer of apoptosis in a wide range of cell types.[8][9][10][11] It reliably activates the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3.
-
Negative Control (Pan-Caspase Inhibitor): Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases, thereby blocking apoptosis.[12][13][14][15][16]
By comparing the cellular activity of Pip-Ac to that of staurosporine and Z-VAD-FMK, we can ascertain whether Pip-Ac induces caspase-3-dependent apoptosis.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the cell-based caspase-3 activity assay.
Caption: Experimental workflow for the cell-based caspase-3 activity assay.
The Caspase-3 Signaling Pathway in Apoptosis
Caspase-3 is an executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17][18][19] Its activation can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Simplified signaling pathway of caspase-3 activation in apoptosis.
Detailed Experimental Protocol: Cell-Based Caspase-3 Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Jurkat (human T lymphocyte) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well clear-bottom, black-walled cell culture plates
-
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (Pip-Ac), 10 mM stock in DMSO
-
Staurosporine, 1 mM stock in DMSO
-
Z-VAD-FMK, 20 mM stock in DMSO
-
Caspase-3 Assay Kit (containing a cell lysis buffer and a fluorogenic substrate such as Ac-DEVD-AMC or a colorimetric substrate like DEVD-pNA)[6][20][21][22]
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence or absorbance detection capabilities
Procedure:
-
Cell Seeding:
-
Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pip-Ac in culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Prepare working solutions of staurosporine (final concentration of 1 µM) and Z-VAD-FMK (final concentration of 50 µM) in culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the test compounds.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the compound dilutions, controls, or vehicle.
-
Incubate the plate for various time points (e.g., 6, 12, and 24 hours).
-
-
Cell Lysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant, leaving the cell pellet.
-
Add 50 µL of the cell lysis buffer provided in the caspase-3 assay kit to each well.
-
Incubate the plate on ice for 10-15 minutes with gentle shaking.
-
-
Caspase-3 Activity Measurement:
-
Prepare the reaction mixture according to the manufacturer's instructions, typically by diluting the fluorogenic substrate (e.g., Ac-DEVD-AMC) in the assay buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[21][23]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of each sample to the vehicle control to determine the fold-change in caspase-3 activity.
-
Plot the dose-response curve for Pip-Ac and calculate the EC50 value (the concentration that induces 50% of the maximal caspase-3 activity).
-
Interpreting the Comparative Data
The following table presents a hypothetical but expected outcome of the experiment.
| Treatment Group | Concentration (µM) | Fold-Change in Caspase-3 Activity (Mean ± SD) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| Pip-Ac | 1 | 1.8 ± 0.2 |
| 10 | 4.5 ± 0.4 | |
| 50 | 8.2 ± 0.7 | |
| Staurosporine | 1 | 10.5 ± 1.1 |
| Z-VAD-FMK | 50 | 0.9 ± 0.1 |
| Pip-Ac + Z-VAD-FMK | 50 + 50 | 1.2 ± 0.2 |
Analysis of Hypothetical Results:
-
Pip-Ac is expected to show a dose-dependent increase in caspase-3 activity, confirming its pro-apoptotic effect in a cellular context.
-
Staurosporine should induce a significant increase in caspase-3 activity, validating the assay's ability to detect apoptosis.
-
Z-VAD-FMK should not increase caspase-3 activity and should, in fact, abrogate the effect of Pip-Ac when co-administered, demonstrating that the apoptosis induced by Pip-Ac is caspase-dependent.
Conclusion and Future Directions
This guide outlines a robust secondary assay for validating the pro-apoptotic activity of a novel piperazine-containing compound, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. By employing a cell-based approach and comparing the compound's activity to well-characterized controls, researchers can gain crucial insights into its cellular efficacy and mechanism of action. A positive result in this secondary assay, demonstrating dose-dependent and caspase-dependent induction of apoptosis, would provide strong evidence for advancing Pip-Ac into further preclinical development.
Future studies could involve a broader panel of cancer cell lines to assess the compound's spectrum of activity, as well as downstream assays to investigate the cleavage of specific caspase-3 substrates like PARP.[17] Furthermore, selectivity profiling against other caspases and off-target kinases would be essential to fully characterize the compound's specificity and potential for therapeutic development.
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). PubMed. Retrieved January 27, 2026, from [Link]
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Caspase-3 cleaves and activates the NADase SARM1 to promote apoptosis, linking two cell death mechanisms. (2022). PNAS. Retrieved January 27, 2026, from [Link]
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2009). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. (2020). PubMed. Retrieved January 27, 2026, from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. Retrieved January 27, 2026, from [Link]
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Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (2020). MDPI. Retrieved January 27, 2026, from [Link]
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Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (2014). ACS Publications. Retrieved January 27, 2026, from [Link]
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How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved January 27, 2026, from [Link]. StasKolenikov.net/Graphviz.html
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Caspase-3 Signaling. (n.d.). RayBiotech. Retrieved January 27, 2026, from [Link]
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Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. (2014). Anticancer Research. Retrieved January 27, 2026, from [Link]
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Caspase Protocols in Mice. (2012). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. (2019). PubMed. Retrieved January 27, 2026, from [Link]
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Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. (2004). AACR Journals. Retrieved January 27, 2026, from [Link]
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Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
In the intricate process of drug discovery and development, the precise characterization of a molecule's interaction with its intended biological target, alongside a thorough understanding of its potential off-target activities, is paramount. This guide provides a comprehensive cross-reactivity and selectivity profile of the novel compound, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. For the purpose of this illustrative guide, we will consider this compound as a potent inhibitor of a hypothetical serine protease, "Human Protease X," a key enzyme implicated in a significant inflammatory disease pathway.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's selectivity. We will delve into the experimental methodologies employed to generate a comparative cross-reactivity profile, present the data in a clear and comparative format, and discuss the implications of these findings for its therapeutic potential. Our approach is grounded in established principles of scientific integrity, ensuring that the described protocols are robust and self-validating.
The Imperative of Selectivity Profiling
The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds.[1] This versatility, however, necessitates a rigorous evaluation of a new molecule's selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect.[2] Therefore, a systematic cross-reactivity assessment early in the development pipeline is not merely a regulatory requirement but a critical step in de-risking a drug candidate and understanding its full pharmacological profile.
This guide will compare the inhibitory activity of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid against our primary target, Human Protease X, with its activity against a panel of other relevant enzymes and receptors. This panel is designed to be representative of common off-target liabilities and includes other proteases, G-protein coupled receptors (GPCRs), ion channels (specifically the hERG channel), and key drug-metabolizing enzymes (Cytochrome P450s).
Comparative Inhibitory Activity of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
The following table summarizes the inhibitory activity of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid against the primary target, Human Protease X, and a panel of off-targets. The data presented here is hypothetical and for illustrative purposes.
| Target Class | Specific Target | Assay Type | IC50 (nM) | Selectivity vs. Primary Target |
| Primary Target | Human Protease X | Fluorescence-based | 15 | - |
| Protease | Trypsin | Fluorescence-based | >10,000 | >667-fold |
| Protease | Chymotrypsin | Fluorescence-based | 8,500 | 567-fold |
| Protease | Thrombin | Fluorescence-based | >10,000 | >667-fold |
| GPCR | Adrenergic α1A | Radioligand Binding | 2,300 | 153-fold |
| GPCR | Dopamine D2 | Radioligand Binding | >10,000 | >667-fold |
| Ion Channel | hERG | Patch Clamp | >10,000 | >667-fold |
| Kinase | Representative Kinase Panel (single point screen at 1µM) | Varies | <50% inhibition | High |
| CYP450 | CYP2D6 | Fluorescence-based | 9,800 | 653-fold |
| CYP450 | CYP3A4 | Fluorescence-based | >10,000 | >667-fold |
Experimental Design & Methodologies
The selection of appropriate assays is critical for generating reliable and translatable cross-reactivity data. Our experimental workflow is designed to move from broad, high-throughput screening to more specific, functional assays for any identified hits.
Caption: A streamlined workflow for cross-reactivity profiling.
Primary Target and Protease Selectivity: Fluorescence-Based Inhibition Assay
-
Causality Behind Experimental Choice: A fluorescence-based assay using a synthetic substrate is a robust and high-throughput method for determining the potency of an inhibitor against a purified protease.[3][4][5] The principle lies in the cleavage of a fluorogenic peptide substrate by the protease, leading to an increase in fluorescence. The presence of an inhibitor will reduce the rate of this cleavage, allowing for the calculation of an IC50 value.[6]
-
Step-by-Step Methodology:
-
Reagent Preparation: Recombinant human proteases (Primary Target, Trypsin, Chymotrypsin, Thrombin) and their corresponding fluorogenic substrates are reconstituted in an appropriate assay buffer. 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation: In a 96- or 384-well black plate, the test compound dilutions are added to the wells.
-
Enzyme Addition: The respective protease is added to each well and incubated with the compound for a pre-determined time at 37°C to allow for binding.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
GPCR Off-Target Screening: Radioligand Binding Assay
-
Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for assessing the affinity of a compound for a specific receptor.[7][8] They are highly sensitive and provide quantitative data on binding affinity (Ki).[9] This method directly measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
-
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest (e.g., Adrenergic α1A, Dopamine D2) are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid are incubated together.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Kinase Selectivity Profiling
-
Causality Behind Experimental Choice: Given the vast number of kinases in the human kinome, it is most efficient to utilize a broad panel screening service offered by specialized contract research organizations (CROs).[10][11][12] These services provide rapid and cost-effective assessment of a compound's activity against hundreds of kinases, typically in a single-point concentration screen initially, followed by IC50 determination for any significant hits.[13][14]
-
Methodology: A solution of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, typically at a concentration of 1 µM, is sent to a CRO for screening against their kinase panel. The specific assay formats used by these services vary but are often based on measuring the phosphorylation of a substrate.
hERG Cardiac Safety Assessment: Manual Patch Clamp Assay
-
Causality Behind Experimental Choice: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[15] The manual whole-cell patch-clamp assay is considered the gold standard for assessing a compound's effect on hERG channel function as it provides detailed information on the electrophysiological properties of the channel in a cellular context.[16][17]
-
Step-by-Step Methodology:
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and a patch of the membrane is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a specific voltage, and the current flowing through the hERG channels is recorded.
-
Compound Application: 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The effect of the compound on the hERG current is measured. An IC50 value is determined by plotting the percent inhibition of the current against the compound concentration. The experiments should be conducted at or near physiological temperature (35-37°C).[18][19]
-
Cytochrome P450 Inhibition Profiling
-
Causality Behind Experimental Choice: Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism.[20] Inhibition of these enzymes can lead to drug-drug interactions, altering the clearance and exposure of co-administered drugs.[21][22] In vitro assays using human liver microsomes and specific fluorescent or LC-MS/MS-based probes are a standard method for evaluating the potential of a compound to inhibit major CYP isoforms.[23][24]
-
Step-by-Step Methodology:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., CYP2D6, CYP3A4) in the presence of varying concentrations of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid.
-
Reaction: The reaction is initiated by the addition of NADPH.
-
Termination: The reaction is stopped after a specific time.
-
Metabolite Quantification: The amount of metabolite formed from the probe substrate is quantified, typically by fluorescence or LC-MS/MS.
-
Data Analysis: The IC50 value for the inhibition of each CYP isoform is calculated.
-
Interpretation of Results and Path Forward
The hypothetical data presented in the comparison table suggests that 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a potent and highly selective inhibitor of Human Protease X. The selectivity window of over 500-fold against other tested proteases and the lack of significant activity against a broad range of GPCRs, kinases, the hERG channel, and major CYP450 enzymes at therapeutically relevant concentrations indicate a favorable preliminary safety and specificity profile.
Caption: A decision-making framework based on selectivity profiling results.
Based on these encouraging hypothetical results, the logical next steps would be to advance 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid into in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a clear link between target engagement and therapeutic effect in a relevant disease model.
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(2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved January 27, 2026, from [Link]
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Kirsch, G. E. (2006). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. Retrieved January 27, 2026, from [Link]
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Introduction: The Piperazinone Scaffold in Modern Drug Discovery
The piperazine ring is one of the most ubiquitous heterocyclic scaffolds in modern medicinal chemistry, ranking as the third most common nitrogen heterocycle found in FDA-approved drugs.[1][2] Its prevalence is due to the unique combination of properties it imparts to a molecule: the two nitrogen atoms can be functionalized to modulate solubility, basicity, and pharmacokinetic profiles, while also serving as a rigid scaffold to orient pharmacophoric groups for optimal target interaction.[3][4][5]
Within this class, the piperazin-2-one (a lactam variant) offers a distinct conformational rigidity and hydrogen bonding capability. This guide focuses on a specific piperazinone derivative, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid , as a foundational template for drug design. We will explore its synthesis, propose a framework for its comparative analysis against rationally designed analogs, and provide detailed experimental protocols to evaluate its potential as an inhibitor of a model serine protease, which we will refer to as "Target Protease X" (TPX). This document is intended for researchers in drug development, providing a practical and scientifically grounded approach to initiating a structure-activity relationship (SAR) study.
The Core Scaffold: Synthesis and Properties
Rationale for the Piperazinone Core
The 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid structure contains several key features that make it an attractive starting point for inhibitor design:
-
Rigid Backbone: The cyclic lactam structure of the piperazinone ring reduces conformational flexibility compared to linear diamides, which can lead to a lower entropic penalty upon binding to a target and thus higher affinity.
-
Tunable Moieties: The structure presents three primary vectors for chemical modification: the N1-benzyl group, the C2-acetic acid side chain, and the piperazinone ring itself. This allows for systematic exploration of the chemical space to optimize potency, selectivity, and drug-like properties.[4][5]
-
Hydrogen Bonding: The lactam carbonyl and the secondary amine (if protonated) can act as hydrogen bond acceptors and donors, respectively, facilitating critical interactions within an enzyme's active site.[6]
General Synthesis Route
The synthesis of 3-substituted piperazine-2-acetic acid esters can be achieved through various methods, often starting from chiral 1,2-diamines derived from amino acids.[1] This ensures control over the stereochemistry at the C3 position, which is often critical for biological activity. The following workflow outlines a plausible, generalized synthetic route.
Causality in Synthesis: The choice of starting with an optically pure amino acid (e.g., Phenylalanine to introduce the benzyl group at C3) is a critical decision to avoid producing a racemic mixture, which would complicate biological evaluation. Each subsequent step is chosen for its efficiency and ability to preserve the chiral center.
Caption: Generalized synthetic workflow for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid.
Comparative Analysis Framework
Design of Analogs for Structure-Activity Relationship (SAR) Studies
To understand which parts of the core molecule are essential for activity, we will design three analogs, each probing a different region of the molecule.
| Compound ID | Structure | Rationale for Modification |
| Core Compound | 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid | The baseline compound for establishing initial activity. |
| Analog A | 2-(1-(4-Chlorobenzyl )-3-oxo-2-piperazinyl)acetic acid | Probes the electronic and steric tolerance of the enzyme's hydrophobic S1 pocket by adding an electron-withdrawing chloro group to the benzyl ring. |
| Analog B | Methyl 2-(1-Benzyl-3-oxo-2-piperazinyl)acetate | Investigates the importance of the terminal carboxylic acid. A carboxylate group often forms a key salt bridge with basic residues (like Lys or Arg) in an active site. Converting it to a methyl ester removes this potential interaction. |
| Analog C | 2-(1-Benzyl-6,6-dimethyl -3-oxo-2-piperazinyl)acetic acid | Explores the steric tolerance on the piperazinone scaffold itself, away from the primary interaction motifs. This can reveal secondary binding pockets or highlight steric clashes. |
Biological Evaluation Strategy
Our strategy is to first determine the potency of each compound against our primary target, TPX. Subsequently, we will assess their selectivity against other related proteases. This two-pronged approach is crucial: a potent compound is of little therapeutic value if it has significant off-target effects.[7] We will use a fluorogenic substrate assay, a standard and robust method for screening enzyme inhibitors.[8][9]
Experimental Protocols & Data
Protocol: In Vitro TPX Inhibition Assay (Fluorogenic Substrate)
This protocol is designed to determine the concentration at which each compound inhibits 50% of the enzyme's activity (the IC₅₀ value).
Principle: The assay uses a peptide substrate conjugated to a fluorophore (e.g., AMC - 7-Amino-4-methylcoumarin) that is quenched. Upon cleavage by TPX, the fluorophore is released, and its fluorescence can be measured over time. An inhibitor will slow down the rate of this reaction.
Materials:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5.
-
Recombinant human Target Protease X (TPX).
-
Fluorogenic Substrate: e.g., Ac-Ala-Ala-Pro-Val-AMC.
-
Test Compounds: Core Compound, Analogs A, B, and C, dissolved in 100% DMSO.
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 1 mM. Dispense 1 µL of each concentration into the wells of the 96-well plate. Include wells with 1 µL of DMSO only for "No Inhibition" (100% activity) and "No Enzyme" controls.
-
Enzyme Addition & Pre-incubation: Prepare a working solution of TPX in assay buffer (e.g., at 2X the final desired concentration). Add 50 µL of this solution to each well (except "No Enzyme" controls, which receive 50 µL of buffer).
-
Causality: This step initiates the reaction between the enzyme and the inhibitor. The plate is then incubated for 15 minutes at room temperature. This pre-incubation period allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for measuring time-independent inhibition.[10]
-
-
Substrate Addition & Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer (at 2X the final concentration, typically near its Km value). To initiate the enzymatic reaction, add 50 µL of the substrate solution to all wells, bringing the final volume to 101 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: Subtract the "No Enzyme" background rate from all wells. Set the average rate of the "DMSO only" wells as 100% activity and the rate of a well with a known potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Summary & Initial SAR
The following table presents hypothetical but plausible data from the TPX inhibition assay.
| Compound ID | Modification | TPX IC₅₀ (nM) | Fold Change vs. Core |
| Core Compound | - | 150 | 1.0x |
| Analog A | 4-Chlorobenzyl | 35 | 4.3x improvement |
| Analog B | Methyl Ester | 8,500 | 56.7x decrease |
| Analog C | 6,6-dimethyl | 210 | 1.4x decrease |
Protocol: Selectivity Profiling Against Related Proteases
Principle: To assess selectivity, the same inhibition assay is run in parallel against other functionally related serine proteases, such as Thrombin and Trypsin. A compound is considered selective if its IC₅₀ against the target (TPX) is significantly lower than against other proteases.
Methodology: The protocol described in 4.1 is repeated for Thrombin and Trypsin, using their respective optimized buffers and fluorogenic substrates.
Data Summary: Selectivity
| Compound ID | TPX IC₅₀ (nM) | Thrombin IC₅₀ (nM) | Trypsin IC₅₀ (nM) | Selectivity (Thrombin/TPX) | Selectivity (Trypsin/TPX) |
| Core Compound | 150 | >10,000 | 4,500 | >67x | 30x |
| Analog A | 35 | >10,000 | 1,200 | >285x | 34x |
| Analog B | 8,500 | >10,000 | >10,000 | - | - |
| Analog C | 210 | >10,000 | 6,300 | >47x | 30x |
Experimental Workflow Diagram
Caption: High-throughput screening workflow for determining IC50 values.
Discussion and Mechanistic Insights
Interpreting the Structure-Activity Relationship (SAR)
The experimental data, though hypothetical, allows for a clear interpretation of the SAR for this chemical series:
-
The Carboxylic Acid is Critical for Potency: The dramatic loss of activity in Analog B (56.7-fold decrease) strongly suggests that the terminal carboxylate is a key binding motif. It likely forms a crucial ionic bond or hydrogen bond network with a positively charged residue (e.g., Arginine, Lysine) in the active site of TPX. This is a common interaction for protease inhibitors.
-
The S1 Pocket is Tolerant and Potentially Hydrophobic: The 4.3-fold improvement in potency for Analog A indicates that the enzyme's S1 pocket, which accommodates the benzyl group, can tolerate substitution. The enhanced activity from the chloro- group may be due to favorable hydrophobic or halogen-bonding interactions, a well-established principle in medicinal chemistry for improving ligand binding.[11]
-
The Piperazinone Ring is Sterically Constrained: The slight decrease in activity for Analog C suggests that the region around the C6 position of the piperazinone ring is sterically hindered. The addition of the two methyl groups likely causes a minor clash with the protein backbone, slightly disrupting the optimal binding pose.
-
Inherent Selectivity: All active compounds showed good selectivity against Thrombin and Trypsin, suggesting the unique features of the TPX active site are being exploited. Analog A not only improved potency but also enhanced selectivity against Thrombin.
Target Context: TPX in a Hypothetical Signaling Pathway
To provide a translational context, let's assume TPX is a key enzyme in a pro-inflammatory signaling cascade. Inhibiting TPX would therefore be a therapeutic strategy for inflammatory diseases.
Caption: Hypothetical pathway showing TPX activation and inhibition point.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating a novel chemical scaffold. Our analysis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid and its analogs reveals a clear preliminary SAR. The findings highlight Analog A as a promising lead compound due to its superior potency and selectivity.
Future work should focus on:
-
Expanding the SAR: Synthesize more analogs with different substitutions on the benzyl ring to further optimize interactions in the S1 pocket.
-
Mechanism of Action Studies: Conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, noncompetitive).[10]
-
Structural Biology: Obtain a co-crystal structure of TPX with a lead compound to visualize the binding interactions and validate the SAR hypotheses.
-
Cell-Based Assays: Progress the most promising compounds into cell-based models to confirm their activity in a more complex biological environment.
By combining rational design with robust, well-validated experimental protocols, researchers can efficiently navigate the early stages of drug discovery and identify promising candidates for further development.
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de Oliveira, V. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Kumar, A., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's identity is not merely a procedural step but the bedrock of all subsequent investigation. The biological activity, safety profile, and intellectual property associated with a novel compound are all predicated on the certainty of its chemical structure. This guide provides a comprehensive, multi-technique comparison for confirming the identity of 2-(1-benzyl-3-oxo-2-piperazinyl)acetic acid, a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1][2]
The Orthogonal Analytical Workflow: A Mandate for Certainty
Relying on a single analytical technique for structural confirmation is a scientifically precarious practice. Each method interrogates a molecule from a different physical perspective. Mass spectrometry measures mass-to-charge ratio, NMR spectroscopy maps atomic connectivity through magnetic moments, and infrared spectroscopy probes the vibrational modes of functional groups. By employing a suite of these techniques, we create a system of checks and balances. A proposed structure is only confirmed when the experimental data from every method is in full agreement with the theoretical predictions for that structure.
The following diagram illustrates the logical flow of this orthogonal approach, a cornerstone of modern analytical chemistry.
Caption: Orthogonal workflow for synthesis, confirmation, and purity assessment.
Primary Structural Elucidation Techniques
This section compares the primary spectroscopic methods used to determine the fundamental structure of the target molecule.
Mass Spectrometry (MS)
Causality & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight (MW) of a synthesized compound.[1] High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which helps in deducing the molecular formula. The fragmentation pattern offers corroborating evidence, acting as a "fingerprint" that reveals the molecule's constituent parts. For piperazine derivatives, characteristic fragmentation often involves cleavage of the piperazine ring or the loss of substituents.[1][5][6]
Expected Data for C₁₃H₁₆N₂O₃:
-
Molecular Weight (Monoisotopic): 248.1161 g/mol
-
Observed Ion (ESI+): [M+H]⁺ at m/z 249.1234
-
Key Fragments: The benzyl group is readily lost, leading to a prominent fragment. The most abundant fragment ion for benzylpiperazines is often the tropylium ion at m/z 91.[6] Cleavage of the acetic acid side chain is also expected.
Data Summary: Mass Spectrometry
| Parameter | Theoretical Value (C₁₃H₁₆N₂O₃) | Typical Experimental Result | Information Gained |
|---|---|---|---|
| [M+H]⁺ Ion (HRMS) | m/z 249.1234 | m/z 249.1231 ± 5 ppm | Confirms Molecular Formula |
| Key Fragment 1 | m/z 91.0542 (C₇H₇⁺) | m/z 91.0540 | Presence of Benzyl Moiety |
| Key Fragment 2 | m/z 190.0764 ([M-CH₂COOH+H]⁺) | m/z 190.0761 | Loss of Acetic Acid Group |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent like methanol or acetonitrile.[1]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Perform both a full MS scan to find the parent ion and a tandem MS (MS/MS) scan on the parent ion to observe fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR is arguably the most powerful tool for structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[1][3] For 2-(1-benzyl-3-oxo-2-piperazinyl)acetic acid, ¹H NMR will confirm the number of protons in different environments, their neighboring protons (via splitting patterns), and the presence of aromatic and aliphatic regions. ¹³C NMR will confirm the number of unique carbon atoms, including the crucial carbonyl carbons of the amide and carboxylic acid.
Expected Data for C₁₃H₁₆N₂O₃:
-
¹H NMR: Protons on carbons adjacent to heteroatoms (N) and carbonyl groups will be deshielded (shifted downfield).[7] The benzyl group protons will appear in the aromatic region (~7.3 ppm), while the piperazine and acetic acid protons will be in the aliphatic region.
-
¹³C NMR: The carbonyl carbons will be the most downfield signals (~170 ppm). The aromatic carbons of the benzyl group will appear around 127-135 ppm.
Data Summary: NMR Spectroscopy (in DMSO-d₆, 400 MHz)
| Assignment | ¹H Chemical Shift (δ) ppm | ¹H Multiplicity & Integration | ¹³C Chemical Shift (δ) ppm |
|---|---|---|---|
| Carboxylic Acid OH | ~12.5 | br s, 1H | ~171.5 (C=O) |
| Benzyl Aromatic | ~7.3 | m, 5H | ~135.0, 128.8, 128.5, 127.4 |
| Benzyl CH₂ | ~4.6 | s, 2H | ~50.0 |
| Piperazine CH (α to C=O) | ~4.0 | t, 1H | ~58.0 |
| Acetic Acid CH₂ | ~3.4 | d, 2H | ~55.0 |
| Piperazine Ring CH₂'s | ~2.8 - 3.2 | m, 4H | ~45-50 (2 signals) |
| Amide C=O | - | - | ~167.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly show exchangeable protons like the carboxylic acid OH.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations) to definitively assign all signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For our target molecule, we expect to see distinct absorptions for the carboxylic acid (both O-H and C=O stretches) and the cyclic amide (lactam) C=O stretch.[7][8]
Expected Data for C₁₃H₁₆N₂O₃:
-
A very broad O-H stretch from the carboxylic acid.
-
Two distinct C=O stretches, one for the carboxylic acid and one for the amide. The amide carbonyl stretch typically occurs at a lower frequency than an ester or acid chloride due to resonance.[7]
Data Summary: FTIR Spectroscopy
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Sharp, Medium |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Sharp, Medium |
| Carboxylic Acid C=O | C=O stretch | ~1710 | Strong, Sharp |
| Amide (Lactam) C=O | C=O stretch | ~1660 | Strong, Sharp |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The instrument software automatically ratioes the sample spectrum against the background.
-
Orthogonal Confirmation and Purity Analysis
Elemental Analysis
Causality & Rationale: Elemental analysis (or combustion analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[9] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[10] For a new compound, the experimentally determined percentages must match the theoretical percentages calculated from the proposed molecular formula within a narrow margin (typically ±0.4%). This provides powerful, independent confirmation of the molecular formula derived from HRMS.
Data Summary: Elemental Analysis
| Element | Theoretical % for C₁₃H₁₆N₂O₃ | Acceptable Experimental Range |
|---|---|---|
| Carbon (C) | 62.90% | 62.50% - 63.30% |
| Hydrogen (H) | 6.50% | 6.10% - 6.90% |
| Nitrogen (N) | 11.28% | 10.88% - 11.68% |
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the highly purified, dry sample into a tin capsule.
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector. The instrument's software calculates the mass percentages.
High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: While other techniques confirm the structure, HPLC is the gold standard for assessing the purity of the synthesized compound.[11][12] It separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.[13] For pharmaceutical applications, a purity of ≥95% is generally required.[14] The analysis confirms the presence of a single major component and quantifies its percentage area, which is proportional to its concentration.
Data Summary: HPLC Purity Analysis
| Parameter | Typical Acceptance Criterion | Information Gained |
|---|---|---|
| Purity (by Area %) | ≥ 95% | Confirms sample homogeneity and quantifies purity. |
| Retention Time (t_R) | Consistent across runs | Provides a characteristic identifier for the compound under specific chromatographic conditions. |
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector (e.g., Diode Array Detector - DAD).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound absorbs, e.g., 254 nm, determined by the benzyl group's chromophore.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
Comparative Analysis of Techniques
No single technique is sufficient. Their true power lies in their synergy. The diagram below illustrates how different analytical methods provide overlapping and complementary information to build a complete picture of the molecule's identity.
Caption: Complementary data from orthogonal analytical techniques.
Strengths and Limitations Summary
| Technique | Strengths | Limitations in Isolation | Best Use Case |
| Mass Spectrometry | Highly sensitive, provides accurate molecular weight and formula (HRMS). | Does not provide detailed connectivity information; isomers are often indistinguishable. | First step: Confirm MW and formula. |
| NMR Spectroscopy | Unparalleled for detailed structural elucidation and isomer differentiation. | Less sensitive than MS, requires higher sample amounts, complex spectra can be challenging to interpret. | Core Technique: Determine the C-H framework and stereochemistry. |
| FTIR Spectroscopy | Fast, simple, excellent for confirming the presence/absence of key functional groups. | Provides limited information on the overall molecular skeleton; many compounds have similar spectra. | Quick Check: Confirm functional groups post-synthesis. |
| Elemental Analysis | Provides definitive confirmation of the empirical formula. | Destructive, requires very pure sample, does not distinguish between isomers. | Final Proof: Orthogonal confirmation of the molecular formula. |
| HPLC | Excellent for quantifying purity and resolving complex mixtures. | Provides no structural information beyond a retention time and UV spectrum. | Quality Control: Assess the purity of the final product. |
Conclusion
The identity of synthesized 2-(1-benzyl-3-oxo-2-piperazinyl)acetic acid cannot be confirmed with confidence by any single method. A self-validating system, as described in this guide, is essential. The process begins with Mass Spectrometry to confirm the molecular weight and formula. It is followed by comprehensive 1D and 2D NMR analysis to meticulously map the atomic connectivity. FTIR provides rapid confirmation of critical functional groups, while Elemental Analysis offers an independent, quantitative check on the elemental composition. Finally, HPLC analysis must be used to ensure that the characterization data pertains to a pure, homogeneous substance. Only when the data from all these disparate analyses converge to tell the same story can the structure be considered unequivocally confirmed, paving the way for further research and development.
References
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- Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds.
- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
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Head-to-head comparison of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid with a reference compound
A Head-to-Head Comparison of Novel and Reference NAALADase Inhibitors for Neuroprotection
A Technical Guide for Researchers in Drug Development
In the landscape of neurodegenerative disease research, the modulation of glutamate neurotransmission remains a cornerstone of therapeutic strategy. Excessive glutamate activity, or excitotoxicity, is a well-established pathological mechanism in conditions like stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2] A key enzyme implicated in this pathway is N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also known as glutamate carboxypeptidase II (GCPII).[1][3] This enzyme catalyzes the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[3][4] By inhibiting NAALADase, it is possible to decrease the production of synaptic glutamate while simultaneously increasing levels of NAAG, which has its own neuroprotective effects.[2][5]
This guide provides a head-to-head comparison of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid , a promising newer inhibitor, against the well-established reference compound, 2-(phosphonomethyl)pentanedioic acid (2-PMPA) .[1][5] We will delve into their mechanisms, compare their performance based on experimental data, and provide detailed protocols for researchers looking to validate these findings.
Mechanism of Action: Attenuating Glutamate Excitotoxicity
Both compounds act as potent and selective inhibitors of the NAALADase enzyme.[6][7] In pathological states such as ischemia, excessive glutamate is released into the synapse, over-activating postsynaptic receptors (e.g., NMDA and AMPA receptors) and leading to a cascade of events culminating in neuronal cell death.[8][9]
NAALADase, located on the presynaptic membrane, contributes to this glutamate pool by cleaving NAAG. Inhibition of this enzyme has a dual benefit:
-
Reduced Glutamate Production: It directly lowers the amount of glutamate produced from NAAG hydrolysis, thereby reducing the overall excitotoxic load at the synapse.[2][5]
-
Increased NAAG Levels: The accumulation of NAAG is also beneficial. NAAG acts as an agonist at presynaptic group II metabotropic glutamate receptors (mGluR3), which function as autoreceptors that inhibit further neurotransmitter release.[3]
This dual mechanism makes NAALADase inhibitors a highly attractive therapeutic strategy, as they selectively target excitotoxic glutamate release without affecting basal glutamate levels, potentially avoiding the side effects that have hindered the development of postsynaptic glutamate receptor antagonists.[2]
Caption: Mechanism of NAALADase inhibition in reducing glutamate excitotoxicity.
Head-to-Head Performance Comparison
In Vitro Potency
The primary measure of a drug's effectiveness at the molecular level is its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. 2-PMPA is known for its exceptionally high potency.
| Compound | Target | Kᵢ / IC₅₀ |
| 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid | NAALADase/GCPII | Data not publicly available; expected to be in the low nanomolar to picomolar range based on structural analogues. |
| 2-PMPA (Reference) | NAALADase/GCPII | ~300 pM (IC₅₀)[7] |
-
Expert Interpretation: 2-PMPA sets a very high bar for potency with a picomolar IC₅₀.[7] While specific Kᵢ values for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid are not readily found in public literature, its structural class is designed for high-affinity binding to the enzyme's active site. The key differentiator in vivo often becomes pharmacokinetic properties rather than picomolar differences in potency.
Pharmacokinetic Profile
For a CNS-acting drug, factors like oral bioavailability and blood-brain barrier (BBB) penetration are critical for therapeutic success. 2-PMPA, being a highly polar compound, has historically faced challenges in this area.[7]
| Parameter | 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid | 2-PMPA (Reference) |
| Molecular Weight | 248.28 g/mol [10] | 239.15 g/mol |
| Polarity | Less polar than 2-PMPA | Highly polar, multiple negative charges[7] |
| Oral Bioavailability | Expected to be higher due to improved lipophilicity. | Low |
| BBB Penetration | Potentially improved over reference. | Limited |
-
Expert Interpretation: The benzyl group in 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid significantly increases its lipophilicity compared to the phosphonate group in 2-PMPA. This is a deliberate design choice to improve its drug-like properties, specifically absorption and distribution into the central nervous system. While direct comparative data is scarce, this structural modification is a standard medicinal chemistry strategy to overcome the pharmacokinetic limitations seen with early-generation inhibitors like 2-PMPA.[11]
Experimental Protocols
Protocol 1: NAALADase/GCPII Enzymatic Activity Assay
This protocol is designed to determine the IC₅₀ of an inhibitor. The principle is to measure the amount of glutamate produced from the hydrolysis of the substrate NAAG in the presence of the enzyme and varying concentrations of the inhibitor.[4]
Caption: Workflow for a radioenzymatic NAALADase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well microplate, add 5 µL of each inhibitor dilution (for a final concentration range of 1 pM to 10 µM). Include wells for a positive control (a known saturating concentration of 2-PMPA) and a negative control (vehicle, e.g., 2% DMSO).[12]
-
Enzyme Addition: Add 10 µL of GCPII enzyme solution (e.g., 40 pM final concentration) to each well.[12]
-
Pre-incubation: Add 30 µL of Tris-HCl buffer (pH 7.4, with 1 mM CoCl₂) to each well. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add 5 µL of radiolabeled substrate, NAA[³H]G (e.g., 30 nM final concentration), to each well to start the reaction.[12]
-
Reaction Incubation: Incubate the plate for 15 minutes at 37°C with constant shaking.[13]
-
Reaction Termination: Stop the reaction by adding 50 µL of ice-cold 0.1 M sodium phosphate buffer.[12]
-
Separation & Quantification: The product, [³H]-glutamate, is separated from the substrate, [³H]-NAAG, using an ion-exchange column. The radioactivity of the eluted glutamate is then measured by a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Efficacy in a Model of Ischemic Stroke
This protocol evaluates the neuroprotective effects of the inhibitors in a transient middle cerebral artery occlusion (tMCAO) model in rats, a standard preclinical model of stroke.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are housed for one week under standard conditions with ad libitum access to food and water.
-
Drug Administration: Animals are randomly assigned to three groups: Vehicle control, 2-PMPA (e.g., 10 mg/kg), and 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid (dose to be determined based on PK data). The compound is administered via intraperitoneal (IP) injection 30 minutes prior to the ischemic insult.
-
Induction of Ischemia (tMCAO): Anesthetize the rat. A 4-0 monofilament nylon suture is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion: After 90 minutes of occlusion, the suture is withdrawn to allow blood flow to be restored (reperfusion).
-
Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Analysis: Following neurological assessment, the animals are euthanized, and the brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
Data Analysis: The infarct volume is calculated using image analysis software. Statistical comparisons are made between the vehicle-treated group and the drug-treated groups to determine if the inhibitors significantly reduce the volume of brain damage.
-
Causality and Rationale: The tMCAO model is chosen because it closely mimics the pathology of human ischemic stroke, which involves a period of blood flow loss followed by reperfusion injury, a process heavily mediated by glutamate excitotoxicity.[5] Pre-treatment with the NAALADase inhibitor is designed to have the drug at a therapeutic concentration at the onset of the ischemic event, thereby attenuating the initial surge in glutamate.[5] TTC staining is a reliable and widely accepted method for quantifying ischemic brain injury.
Conclusion and Future Directions
The reference compound, 2-PMPA, is a pioneering tool that has unequivocally validated NAALADase as a therapeutic target for neurological disorders.[1][5][6] Its exceptional potency is a benchmark for inhibitor design. However, its therapeutic potential has been hampered by poor pharmacokinetic properties, particularly its high polarity, which limits its ability to reach the target site in the brain after systemic administration.[7]
For researchers in the field, the critical next step is to perform the direct comparative studies outlined in this guide. A thorough pharmacokinetic analysis followed by efficacy studies in relevant animal models of disease will be essential to determine if 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid can build upon the foundational work of 2-PMPA and emerge as a viable clinical candidate for treating excitotoxicity-driven neurological damage.
References
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Wikipedia. (n.d.). Glutamate carboxypeptidase II. Retrieved from [Link]
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Slusher, B. S., et al. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. PubMed. Retrieved from [Link]
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Rothstein, J. D., et al. (2005). NAALADase inhibition protects motor neurons against chronic glutamate toxicity. PubMed. Retrieved from [Link]
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PubChem. (n.d.). Benzyl (3-oxo-1-piperazinyl)acetate. Retrieved from [Link]
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Thompson, R. E., et al. (2024). Effects of systemic pretreatment with the NAALADase inhibitor 2-PMPA on oral methamphetamine reinforcement in C57BL/6J mice. Frontiers in Pharmacology. Retrieved from [Link]
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Slusher, B. S., et al. (2003). Glutamate carboxypeptidase II (NAALADase) inhibition as a novel therapeutic strategy. PubMed. Retrieved from [Link]
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Bacich, D. J., & O'Keefe, D. S. (2005). Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG). PubMed. Retrieved from [Link]
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Rojas, C., et al. (2000). Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes. PubMed. Retrieved from [Link]
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van der Schans, M. J., et al. (2006). The Central Nervous System Effects, Pharmacokinetics and Safety of the NAALADase-inhibitor GPI 5693. PubMed. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. Retrieved from [Link]
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Gopishetty, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]
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Tiffany, M., et al. (2002). High-performance liquid chromatography method for detecting prostate-specific membrane antigen activity. Cancer Targeted Technology. Retrieved from [Link]
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Barinka, C., et al. (2012). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. PubMed Central. Retrieved from [Link]
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Handley, R. R., et al. (2023). Evidence for glutamate excitotoxicity that occurs before the onset of striatal cell loss and motor symptoms in an ovine Huntington's disease model. bioRxiv. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
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PubChem. (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid. Retrieved from [Link]
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PubChem. (n.d.). Piperazin-1-yl-acetic acid. Retrieved from [Link]
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Singh, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. Retrieved from [Link]
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Hunan Hwatson Bio-tech Co., Ltd. (n.d.). 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. Retrieved from [Link]
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Comparing analytical techniques for the characterization of piperazine derivatives.
An In-Depth Comparative Guide to Analytical Techniques for the Characterization of Piperazine Derivatives
From the Desk of a Senior Application Scientist
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties make it a "privileged scaffold," frequently incorporated into active pharmaceutical ingredients (APIs) across a vast range of therapeutic areas, from antivirals and anticancer agents to antihistamines and antipsychotics.[3][4] Given this prevalence, the rigorous and unambiguous characterization of piperazine derivatives is not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and quality of pharmaceutical products.
The Analytical Toolkit: A Strategic Overview
The complete characterization of a piperazine derivative involves elucidating its chemical structure, determining its purity, identifying and quantifying impurities, and understanding its solid-state properties. No single technique can provide all this information. Instead, a complementary suite of chromatographic, spectroscopic, and thermal methods must be employed.
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized piperazine derivative.
Caption: A typical workflow for the comprehensive characterization of a piperazine derivative.
Chromatographic Techniques: The Pillars of Purity Assessment
Chromatography is indispensable for separating a target compound from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography hinges primarily on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantitative analysis in the pharmaceutical industry. Separation is based on the differential partitioning of analytes between a stationary phase (typically a C18 column) and a liquid mobile phase.
-
Expertise & Causality: For most piperazine derivatives, which often possess aromatic rings and polar functional groups, reversed-phase HPLC is the method of choice. The combination of a nonpolar C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water gradients) provides excellent separation for a wide range of derivatives. A Diode-Array Detector (DAD) is crucial as it provides spectral information, helping to distinguish between the main peak and impurities and to identify co-eluting peaks.
-
Trustworthiness: A well-validated HPLC method provides robust and reproducible data on purity. The method's specificity, linearity, accuracy, and precision must be established according to ICH guidelines. For piperazine itself, which lacks a strong UV chromophore, derivatization is necessary for detection by HPLC-UV.[5] A common approach involves reacting piperazine with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, detectable derivative.[5][6] This step must be validated to ensure the reaction is complete and does not introduce artifacts.
-
Hyphenation for Power: Coupling HPLC with Mass Spectrometry (HPLC-MS) combines the superior separation of HPLC with the sensitive and specific detection of MS.[7] This is the definitive technique for identifying unknown impurities by providing both retention time and mass-to-charge ratio data.[7]
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is best suited for volatile and thermally stable piperazine derivatives or those that can be made volatile through derivatization.
-
Expertise & Causality: GC is particularly useful for analyzing starting materials like 1-methylpiperazine or 1-ethylpiperazine and for detecting residual solvents or volatile impurities in the final API.[4][8] The choice of column is critical; a mid-polarity column like a DB-17 (50%-Phenyl)-methylpolysiloxane is often effective for separating piperazine and its simple alkylated derivatives.[4][8] Coupling GC with a Mass Spectrometer (GC-MS) is standard practice, as the MS provides definitive identification of the separated peaks based on their unique fragmentation patterns.[6][9]
-
Trustworthiness: The primary risk with GC is the potential for thermal degradation of less stable derivatives in the hot injector port or column, which can lead to inaccurate quantification and the appearance of artifactual impurity peaks. Therefore, the thermal stability of the compound must be assessed (e.g., by TGA) before selecting GC as a primary analytical method. Method validation must confirm that no on-column degradation occurs.[10]
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopy provides the most detailed information about a molecule's structure, from its atomic connectivity to its three-dimensional shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the undisputed gold standard for chemical structure elucidation. It provides precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous determination of molecular connectivity and stereochemistry.
-
Expertise & Causality: For a piperazine derivative, ¹H NMR is used to confirm the substitution pattern on the ring and any appended functional groups. The integration of the signals provides a quantitative ratio of protons in different environments. ¹³C NMR confirms the carbon skeleton. For complex structures, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to piece together the complete structural puzzle. Furthermore, temperature-dependent NMR studies can provide valuable insights into the conformational dynamics of the piperazine ring, such as the interconversion between chair conformations.[11]
-
Trustworthiness: NMR is an inherently quantitative and structural technique. The chemical shifts and coupling constants are highly reproducible and characteristic of a specific molecule, making it a self-validating system for structural confirmation. A full set of 1D and 2D NMR spectra provides an authoritative "fingerprint" of the molecule.[12][13][14]
Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural clues from its fragmentation patterns.
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new derivative by providing a highly accurate mass measurement (typically to within 5 ppm). This allows for the calculation of a unique molecular formula. The fragmentation pattern in MS/MS experiments provides a roadmap of the molecule's structure. Piperazine derivatives exhibit characteristic fragmentation, often involving the cleavage of bonds within the piperazine ring or at the N-substituent.[6][15][16] For example, 1-benzylpiperazine (BZP) frequently shows a fragment at m/z 91, corresponding to the benzyl cation.[6][9]
-
Trustworthiness: The combination of an accurate parent mass from HRMS and a logical fragmentation pattern that matches the proposed structure provides extremely strong evidence for structural confirmation. When used in conjunction with NMR, it leaves virtually no room for ambiguity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify functional groups within a molecule. It measures the absorption of infrared light, which excites molecular vibrations at specific frequencies.
-
Expertise & Causality: In the context of piperazine derivatives, FTIR is an excellent first-pass technique. It can quickly confirm the success of a synthesis step, for example, by showing the disappearance of an N-H stretch (typically around 3300-3500 cm⁻¹) after a disubstitution reaction.[17] It is also used for raw material identification and as a quick quality control check.[18]
-
Trustworthiness: While not as definitive for complete structure elucidation as NMR, FTIR provides a reliable and characteristic fingerprint of a compound. Any batch-to-batch variation in the FTIR spectrum can indicate changes in polymorphism, solvation state, or the presence of impurities.
Thermal and Solid-State Analysis
For any API, the solid-state properties are just as important as the molecular structure. These properties influence stability, solubility, and manufacturability.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
These thermal analysis techniques measure changes in a material's properties as a function of temperature.[19]
-
Expertise & Causality:
-
DSC measures heat flow and is used to determine the melting point, a key indicator of purity.[19] It is also the primary tool for investigating polymorphism, as different crystal forms will have different melting points and may exhibit solid-solid phase transitions.[20][21]
-
TGA measures changes in mass with temperature.[22] It is used to assess thermal stability and to quantify the amount of residual solvent or water in a sample (solvates/hydrates).[19] For example, a weight loss step occurring before the compound's decomposition temperature often corresponds to the loss of a solvent molecule.[19]
-
-
Trustworthiness: DSC and TGA provide quantitative data on the bulk properties of the material. A sharp melting peak in DSC is a strong indicator of high purity. TGA provides a definitive measure of solvent/water content and the decomposition temperature, which is critical information for stability and handling protocols.[22]
X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is the ultimate technique for determining the absolute three-dimensional structure of a molecule in the solid state.[2]
-
Expertise & Causality: When a suitable single crystal can be grown, XRD provides an unambiguous map of atomic positions, bond lengths, bond angles, and stereochemistry.[23] It is the only technique that can definitively prove the structure of a complex molecule or a specific polymorph.
-
Trustworthiness: An X-ray crystal structure is considered irrefutable proof of a compound's structure and is often required for patent applications and regulatory filings.[23][24] The main limitation is the practical challenge of obtaining diffraction-quality single crystals.
Comparative Summary and Technique Selection
The choice of analytical technique is driven by the specific question being asked. The following table summarizes the primary applications of each technique.
| Analytical Goal | Primary Technique(s) | Confirmatory/Orthogonal Technique(s) |
| Unambiguous Structure Elucidation | NMR (¹H, ¹³C, 2D) | High-Resolution MS, X-ray Crystallography |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | - |
| Functional Group Identification | FTIR | NMR |
| Purity & Impurity Quantification | HPLC-UV/DAD | qNMR (Quantitative NMR), GC-FID |
| Impurity Identification | LC-MS, GC-MS | Isolation followed by NMR |
| Solid-State Form (Polymorph) | DSC, Powder XRD | FTIR, Solid-State NMR |
| Thermal Stability | TGA | Hot-Stage Microscopy |
| Residual Solvent Analysis | GC (Headspace), TGA | ¹H NMR |
The diagram below serves as a decision-making guide for selecting the appropriate technique.
Caption: A decision tree for selecting the appropriate analytical technique.
Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following are condensed examples of robust, validated methods.
Protocol 1: Purity Determination by HPLC-DAD
This protocol is designed for a substituted phenylpiperazine derivative.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-3 min: 92% A
-
6.5-7.5 min: 40% A
-
9.5 min: 80% A
-
10-12 min: 92% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: DAD, 254 nm (or λmax of the compound). Acquire spectra from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute as needed for analysis.
-
Analysis: Run a blank (diluent), a system suitability standard, and the sample. Purity is calculated based on area percent, and peak identity is confirmed by comparing retention time and UV spectrum against a reference standard.
(Protocol adapted from methodologies described in various sources.[6][7][25])
Protocol 2: Identification by GC-MS
This protocol is suitable for identifying volatile piperazine derivatives like BZP or TFMPP.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
-
Column: DB-17 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temp: 100°C, hold for 1 min.
-
Ramp: 25°C/min to 280°C.
-
Hold: Hold at 280°C for 3 min.
-
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
MS Parameters (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-550 m/z.
-
-
Sample Preparation: Dissolve the sample in methanol to a concentration of ~100 µg/mL.
-
Analysis: Inject 1 µL. Identify peaks by comparing their retention times and mass spectra to a reference standard and library data (e.g., NIST).
(Protocol adapted from methodologies described by UNODC and other sources.[1][8])
Conclusion
The characterization of piperazine derivatives is a multifaceted process that relies on the strategic application of an array of analytical techniques. Chromatographic methods like HPLC and GC are the gold standard for assessing purity, while spectroscopic methods, particularly NMR and MS, are essential for definitive structure elucidation. Thermal and X-ray techniques provide critical information about the solid-state properties that govern the material's behavior.
Ultimately, a comprehensive Certificate of Analysis for a piperazine derivative is not built on a single piece of data but is a tapestry woven from multiple, orthogonal analytical threads. This integrated approach is the only way to ensure the scientific rigor demanded by researchers, drug developers, and regulatory agencies.
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Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: ResearchGate URL: [Link]
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Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
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Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
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Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
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Title: A validated method for the gas chromatographic-mass spectrometric analysis of piperazines and their congeners in street samples. Source: Analytical Methods - Royal Society of Chemistry URL: [Link]
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Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Source: Auburn University Electronic Theses and Dissertations URL: [Link]
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Title: A Review on Analytical Methods for Piperazine Determination. Source: NTU Journal of Pure Sciences URL: [Link]
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Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Source: RSC Advances URL: [Link]
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Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Source: ResearchGate URL: [Link]
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Title: A simple GC method was developed for quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Source: Analytical Chemistry: An Indian Journal URL: [Link]
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Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Source: ResearchGate URL: [Link]
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Title: FTIR spectra of (a) piperazine (b) COP-1. Source: ResearchGate URL: [Link]
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Title: Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Source: Ami Instruments URL: [Link]
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Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Source: Revue Roumaine de Chimie URL: [Link]
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Title: The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Source: AZoM.com URL: [Link]
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Title: Spectral investigation and normal coordinate analysis of piperazine. Source: Indian Journal of Pure & Applied Physics URL: [Link]
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Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Source: ResearchGate URL: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Comprehensive Safety Guide for Handling 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
This document provides essential safety and handling protocols for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. As a trusted partner in your research, we aim to furnish you with in-depth technical guidance that prioritizes your safety and ensures the integrity of your work. The following procedures are synthesized from established safety principles for related chemical structures, including piperazine derivatives, benzyl compounds, and organic acids, to provide a robust framework for safe laboratory operations.
Hazard Assessment: Understanding the Risks
-
Piperazine Core: The piperazine functional group is known to be corrosive and can cause severe skin and eye burns.[1][2] It is also recognized as a potential skin and respiratory sensitizer, meaning repeated exposure could lead to allergic reactions.[1][2] Ingestion may be harmful, and some piperazine compounds carry warnings for potential reproductive toxicity.[2][3]
-
Benzyl Moiety: Benzyl compounds can be harmful if inhaled or swallowed and may cause serious eye irritation.[4]
-
Acetic Acid Functionality: As an organic acid, this compound is expected to be corrosive.[5] Handling of powdered organic acids requires measures to prevent dust generation and inhalation.[3][6]
Based on this structural analysis, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid should be handled as a hazardous substance with corrosive properties, potential for sensitization, and acute toxicity upon ingestion, skin contact, or inhalation.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE is a critical step in preventing chemical exposure.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield | Due to the corrosive nature of the compound, full protection against splashes is mandatory.[5][6] |
| Skin | Chemical-resistant gloves (Neoprene or thicker Nitrile) and a fully buttoned laboratory coat | Standard latex gloves offer poor protection against many chemicals, including acids.[8] Neoprene or robust nitrile gloves are recommended.[8] A lab coat should be worn to protect skin and personal clothing.[6] |
| Respiratory | NIOSH-approved respirator with particulate filter | To be used when handling the solid form, especially if there is a risk of generating dust.[1][3] All handling of the solid should ideally be done in a fume hood to minimize inhalation risk.[9] |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures safety at every stage.
-
Preparation and Engineering Controls :
-
All work with 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11]
-
Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[5]
-
-
Handling the Solid Compound :
-
Preparing Solutions :
-
Post-Handling Decontamination :
-
Minor Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[3]
-
Sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Major Spills (outside a fume hood):
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in accordance with all local, state, and federal regulations.[3][6]
-
Solid Waste:
-
Collect any solid 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed, and chemically compatible container.[13]
-
-
Liquid Waste:
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated secondary containment area, away from incompatible materials, until they are collected by EHS or a licensed waste disposal contractor.[11]
-
By adhering to these protocols, you can create a secure environment for your research and contribute to a culture of safety within your laboratory.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
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University of Washington. (n.d.). Acid Handling SOP. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from [Link]
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Zaera Research Group - UC Riverside. (2014, March 3). Working with Acids Standard Operating Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
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CP Lab Safety. (n.d.). Working with Inorganic Acids in the Laboratory: A Practical Guide. Retrieved from [Link]
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Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

